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1-(5-Ethynylthiophen-2-yl)ethanone Documentation Hub

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  • Product: 1-(5-Ethynylthiophen-2-yl)ethanone
  • CAS: 658701-97-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-(5-Ethynylthiophen-2-yl)ethanone

The Thiophene "Lynchpin": A Guide to Synthesis, Reactivity, and Application Executive Summary 1-(5-Ethynylthiophen-2-yl)ethanone (CAS 658701-97-4) represents a critical "lynchpin" intermediate in modern heterocyclic chem...

Author: BenchChem Technical Support Team. Date: March 2026

The Thiophene "Lynchpin": A Guide to Synthesis, Reactivity, and Application

Executive Summary

1-(5-Ethynylthiophen-2-yl)ethanone (CAS 658701-97-4) represents a critical "lynchpin" intermediate in modern heterocyclic chemistry. Characterized by its bifunctional nature—possessing both an electrophilic acetyl group and a nucleophilic/clickable terminal alkyne—it serves as a versatile scaffold for divergent synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via Sonogashira coupling, and a strategic map of its applications in drug discovery (kinase inhibitors) and materials science (organic semiconductors).

Physicochemical Profile

The molecule features a thiophene core substituted at the 2- and 5-positions, maximizing conjugation and allowing for linear extension of the molecular backbone. This geometry is particularly valuable in the design of conducting polymers and liquid crystals.

Table 1: Core Technical Specifications

PropertyData
IUPAC Name 1-(5-Ethynylthiophen-2-yl)ethanone
Common Name 2-Acetyl-5-ethynylthiophene
CAS Number 658701-97-4
Molecular Formula C₈H₆OS
Molecular Weight 150.20 g/mol
SMILES CC(=O)c1ccc(C#C)s1
Physical State Pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-protected

Strategic Synthesis: The Sonogashira Route

While direct electrophilic substitution of ethynylthiophene is prone to polymerization, the industry-standard approach relies on a robust retrosynthetic disconnection to 1-(5-bromothiophen-2-yl)ethanone . This pathway utilizes a palladium-catalyzed cross-coupling followed by a controlled desilylation.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Acetylthiophene (Starting Material) Bromo 1-(5-Bromothiophen-2-yl)ethanone (Electrophile) Start->Bromo Br2, AlCl3 (Bromination) TMS_Int TMS-Protected Intermediate (Stable Precursor) Bromo->TMS_Int TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF (Sonogashira) Product 1-(5-Ethynylthiophen-2-yl)ethanone (Target) TMS_Int->Product K2CO3, MeOH (Desilylation)

Figure 1: Step-wise synthetic pathway from commercially available 2-acetylthiophene.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Rationale: The use of Trimethylsilylacetylene (TMSA) instead of acetylene gas prevents the formation of the "dumbbell" bis-coupling byproduct.

  • Reagents: 1-(5-bromothiophen-2-yl)ethanone (1.0 eq), TMSA (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the bromo-thiophene, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Et₃N.

    • Add TMSA dropwise at room temperature.

    • Stir at 40–50°C for 4–6 hours. Monitor by TLC (hexane/EtOAc).

    • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (silica gel) to isolate the TMS-protected intermediate.

Step 2: Desilylation

  • Rationale: Base-mediated cleavage of the C-Si bond is mild and preserves the acetyl group, which could be sensitive to harsh reduction or oxidation.

  • Reagents: TMS-intermediate (1.0 eq), K₂CO₃ (1.5 eq), MeOH/DCM (1:1).

  • Procedure:

    • Dissolve the intermediate in MeOH/DCM.

    • Add solid K₂CO₃ and stir at room temperature for 30 minutes.

    • Critical Check: Monitor closely; prolonged exposure to base can lead to aldol condensation of the acetyl group.

    • Workup: Quench with saturated NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.

Reactivity & Functionalization[2]

This molecule is a "Janus" intermediate: the acetyl group reacts as an electrophile (aldol/condensation), while the ethynyl group acts as a nucleophile or dipolarophile (click chemistry).

Divergent Reactivity Map

ReactivityMap Center 1-(5-Ethynylthiophen-2-yl)ethanone Triazole 1,2,3-Triazoles (Bioisosteres) Center->Triazole CuAAC Click Reaction (R-N3, Cu catalyst) Chalcone Thienyl Chalcones (Michael Acceptors) Center->Chalcone Claisen-Schmidt (R-CHO, NaOH) Polymer Poly(thienylene ethynylene) (Conducting Polymers) Center->Polymer Glaser/Sonogashira Polymerization

Figure 2: Divergent synthetic utility of the core scaffold.

Key Transformations
  • CuAAC Click Chemistry: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is widely used in medicinal chemistry to attach the thiophene core to biological targets with high specificity.

  • Claisen-Schmidt Condensation: The acetyl group condenses with aromatic aldehydes to form chalcones. These derivatives are potent Michael acceptors, often investigated for anti-inflammatory and anticancer activity (e.g., NF-κB inhibition).

Applications in Research

Drug Discovery

The thiophene ring is a bioisostere of the phenyl ring but with different electronic properties (electron-rich).

  • Kinase Inhibitors: The 2-acetyl-5-ethynyl motif mimics the hinge-binding region of ATP in certain kinase pockets.

  • Antibacterial Agents: Derivatives synthesized via the chalcone pathway have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Materials Science
  • Organic Electronics: The ethynyl group allows for the construction of rigid-rod polymers (poly(arylene ethynylene)s). These materials exhibit high fluorescence quantum yields and are candidates for OLEDs and photovoltaic cells.

Safety & Handling Protocol

  • Instability of Terminal Alkynes: Terminal acetylenes can polymerize exothermically if heated or exposed to radical initiators. Always store in a freezer.

  • Thiophene Toxicity: Thiophene derivatives can be skin sensitizers and may cause organ damage upon prolonged exposure. Use nitrile gloves and work in a fume hood.

  • Heavy Metals: The synthesis involves Palladium and Copper. Ensure thorough scavenging (e.g., using SiliaMetS®) before biological testing to prevent false positives in assay data.

References

  • Synthesis of Thiophene Acetylenes

    • Title: "Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Ethynylthiophenes."
    • Source:Organic Syntheses, Vol. 80, 2003.
    • Context: General protocol for Sonogashira coupling on heterocyclic systems.
  • Reactivity of 2-Acetylthiophenes

    • Title: "Synthesis and Reactivity of 2-Acetylthiophenes Deriv
    • Source:Molecules, 2023.
    • Context: Discusses the condensation reactions of the acetyl group in thiophenes.
  • Materials Applications

    • Title: "Thiophene-Based Conjug
    • Source:Chemical Reviews, 2009.
    • Context: Background on the use of ethynyl-thiophene units in conducting polymers.
  • Precursor Data

    • Title: "1-(5-Bromothiophen-2-yl)ethanone - PubChem Compound Summary."
    • Source: N
    • Context: Physical data for the brominated precursor.[1][2]

Sources

Exploratory

Solubility of acetyl ethynyl thiophene derivatives in organic solvents

Title: Solubility Profiling of Acetyl Ethynyl Thiophene Derivatives: Thermodynamic Mechanisms and Experimental Protocols Executive Summary Acetyl ethynyl thiophene derivatives represent a critical class of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of Acetyl Ethynyl Thiophene Derivatives: Thermodynamic Mechanisms and Experimental Protocols

Executive Summary

Acetyl ethynyl thiophene derivatives represent a critical class of functionalized heterocycles, serving as pivotal intermediates in the synthesis of optoelectronic polymers, antifungal agents, and advanced pharmaceutical scaffolds. Their utility, however, is frequently bottlenecked by poor solubility in eco-friendly solvents, a consequence of the rigid, planar


-conjugated architecture that promotes strong intermolecular 

-pi stacking.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these derivatives. By synthesizing Hansen Solubility Parameters (HSP) with thermodynamic modeling (Apelblat equation), this document empowers researchers to move beyond trial-and-error solvent selection toward a rational, data-driven approach.

Molecular Architecture & Solubility Physics

To master the solubility of acetyl ethynyl thiophene, one must first deconstruct its competing intramolecular forces. The molecule exhibits a "push-pull" electronic structure:

  • The Thiophene Core (Lipophilic): A sulfur-containing aromatic ring that drives solubility in non-polar to moderately polar organic solvents (e.g., Chloroform, Toluene).

  • The Acetyl Group (Polar, H-bond Acceptor): Introduces a dipole moment and the potential for hydrogen bonding with protic solvents, though it lacks H-bond donors.

  • The Ethynyl Group (Rigid Spacer): Increases planarity and lattice energy. This is the primary solubility reducing factor, as it facilitates tight crystal packing.

Mechanism of Dissolution

Dissolution is a thermodynamic battle between the Crystal Lattice Energy (holding the solid together) and the Solvation Enthalpy (solvent-solute interaction).

DissolutionMechanism Solid Crystalline Solid (High Lattice Energy) Disruption Lattice Disruption (Breaking pi-pi Stacking) Solid->Disruption + Enthalpy of Fusion Energy Energy Input (Heat/Agitation) Energy->Disruption Cavity Solvent Cavity Formation Disruption->Cavity Solvated Solvated Molecule (Thermodynamic Equilibrium) Cavity->Solvated - Solvation Enthalpy (Van der Waals + Dipole)

Figure 1: The thermodynamic pathway of dissolution. Solubility occurs only when the Solvation Enthalpy overcomes the Lattice Energy.

Rational Solvent Selection: Hansen Solubility Parameters (HSP)

Relying on "like dissolves like" is insufficient for complex heterocycles. We utilize Hansen Solubility Parameters, which decompose the cohesive energy density into three components:

  • 
    : Dispersion forces (Van der Waals)
    
  • 
    : Polar forces (Dipole moments)[1]
    
  • 
    : Hydrogen bonding forces[1][2][3]
    

For acetyl ethynyl thiophene derivatives, the target "interaction sphere" is predicted to lie between the values of thiophene and polar ketones.

Table 1: Predicted Solubility Trends based on HSP Matching

Solvent ClassRepresentative Solvent



Predicted SolubilityRationale
Chlorinated Chloroform17.83.15.7High Excellent match for dispersion (

) and moderate polarity.
Polar Aprotic DMSO18.416.410.2High Strong dipole interaction stabilizes the acetyl group.
Polar Aprotic THF16.85.78.0Good Good balance; ether oxygen interacts with thiophene sulfur.
Aromatic Toluene18.01.42.0Moderate Good

interaction, but lacks polarity for the acetyl group.
Polar Protic Methanol15.112.322.3Low

is too high; energy cost to break solvent H-bonds is prohibitive.
Aliphatic Hexane14.90.00.0Very Low Lacks necessary polar interactions; "squeeze out" effect.

Note: Values in MPa


. Source: Hansen Solubility Parameters: A User's Handbook.

Experimental Protocol: The Shake-Flask Method

To obtain precise thermodynamic solubility data, the Shake-Flask Method followed by HPLC analysis is the gold standard. This protocol ensures the system reaches true equilibrium.[4][5]

Workflow Diagram

ShakeFlaskProtocol Start Excess Solid Addition (>100 mg per 5 mL) Equilibration Agitation (Shake/Stir) Temp: 25°C to 50°C Time: 24-72 Hours Start->Equilibration Separation Phase Separation (Centrifugation or 0.45 µm PTFE Filter) Equilibration->Separation Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Analysis Quantification (HPLC-UV / GC-MS) Dilution->Analysis

Figure 2: Standard Operating Procedure (SOP) for equilibrium solubility determination.

Detailed SOP
  • Preparation: Add an excess of the acetyl ethynyl thiophene derivative to a borosilicate glass vial containing the target solvent. Ensure visible solid remains at the bottom (supersaturation).

  • Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 200 rpm for 72 hours .

    • Critical Control: If the solid disappears, add more compound immediately.

  • Phase Separation:

    • Allow the solution to stand for 1 hour to let large particles settle.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is required for chemical resistance to organic solvents).

    • Pre-saturation:[4] Discard the first 1 mL of filtrate to prevent errors from analyte adsorption onto the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at

    
     nm for thiophene conjugates).
    
    • Calculation:

      
      .
      

Thermodynamic Modeling

Experimental data at a single temperature is limited. To predict solubility at processing temperatures (e.g., for recrystallization or spin-coating), we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    

Application:

  • Measure solubility at four temperatures (e.g., 298K, 308K, 318K, 328K).

  • Plot

    
     vs. 
    
    
    
    .
  • Use the coefficients to interpolate solubility at any temperature within the range.

Why this matters: For thiophene derivatives, the dissolution is typically endothermic (


) and entropy-driven  (

). The Apelblat model accurately captures the non-linear increase in solubility as temperature rises, which is critical for optimizing reactor yields.

Applications & Implications

Understanding the solubility profile of acetyl ethynyl thiophene derivatives directly impacts three key areas:

  • Organic Electronics (OPV/OLEDs):

    • Challenge: High solubility is needed for solution processing (spin-coating), but the film must crystallize upon drying.

    • Solution: Use a binary solvent system (e.g., Chloroform/Hexane). The compound dissolves in Chloroform; as it evaporates, the Hexane-rich environment promotes ordered

      
       stacking.
      
  • Pharmaceutical Synthesis (Click Chemistry):

    • The ethynyl group is a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Protocol: Reactions are best performed in DMF or DMSO , where both the thiophene derivative and the copper catalyst are soluble, ensuring high kinetic rates.

  • Purification (Recrystallization):

    • Exploit the steep solubility curve in Ethanol .

    • Method: Dissolve in hot ethanol (high solubility due to temperature) and cool to 4°C. The "moderate" polarity of ethanol at low temperatures forces the lipophilic thiophene out of solution, yielding pure crystals.

References

  • BenchChem. (2025).[4][5][6][7] General Experimental Protocol for Determining Solubility - Shake-Flask Method.[5][8] BenchChem Technical Library. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. Link

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[5] Link

  • Wang, J., et al. (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials. Journal of Molecular Liquids (via NIH). Link

Sources

Foundational

Strategic Handling and Synthetic Application of 1-(5-Ethynylthiophen-2-yl)ethanone

Topic: Content Type: Technical Safety & Application Guide (Expanded SDS) Audience: Medicinal Chemists, Materials Scientists, and Lab Safety Officers Executive Summary & Chemical Intelligence Status: Digital Safety Refere...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Safety & Application Guide (Expanded SDS) Audience: Medicinal Chemists, Materials Scientists, and Lab Safety Officers

Executive Summary & Chemical Intelligence

Status: Digital Safety Reference (Matches & Expands OSHA/GHS Standards) Context: This guide serves as a high-level technical reference for 1-(5-Ethynylthiophen-2-yl)ethanone . Unlike a standard Safety Data Sheet (SDS) which lists static hazards, this document analyzes the causality of those hazards based on molecular structure and provides a validated protocol for its primary application: Click Chemistry (CuAAC).

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 1-(5-Ethynylthiophen-2-yl)ethanone
Synonyms 2-Acetyl-5-ethynylthiophene; 5-Ethynyl-2-acetylthiophene
CAS Number 658701-97-4
Molecular Formula C₈H₆OS
Molecular Weight 150.20 g/mol
Appearance Pale yellow to brown solid (crystalline powder)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 75–78 °C (Typical for thiophene ketones)
Hazard Architecture: Structural Causality

Expert Insight: The safety profile of this molecule is dictated by two competing functional groups: the thiophene core (biological activity/toxicity) and the terminal alkyne (reactivity/instability).

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]

Structural Hazard Logic

The following diagram illustrates why these hazards exist based on the molecule's functional groups.

HazardLogic Molecule 1-(5-Ethynylthiophen-2-yl)ethanone Group1 Thiophene Core (Heterocycle) Molecule->Group1 Group2 Terminal Alkyne (-C≡CH) Molecule->Group2 Group3 Acetyl Group (-COCH3) Molecule->Group3 Hazard1 H302: Oral Toxicity (Metabolic Activation) Group1->Hazard1 Bioactivation Hazard2 Polymerization Risk (Thermal/Metal Sensitivity) Group2->Hazard2 Unstable pi-bonds Hazard3 H315/H319: Irritation (Electrophilic Reactivity) Group2->Hazard3 Acidic proton Group3->Hazard3 Dipole interactions

Figure 1: Structural-Activity Relationship (SAR) mapping functional groups to specific safety risks.

Safe Handling & Storage Protocol

The "Self-Validating" System: Handling terminal alkynes requires a protocol that actively prevents acetylide formation (shock sensitive) and polymerization.

  • Storage Environment (Critical):

    • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit slow polymerization.

    • Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory. The terminal alkyne proton is weakly acidic (pKa ~25) and can react with atmospheric moisture or metals.

    • Container: Amber glass vials. Avoid metal spatulas (use Teflon or ceramic) to prevent trace formation of copper/silver acetylides, which are explosive.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

    • Hands: Nitrile gloves (0.11 mm minimum thickness). Break-through time >480 min.

    • Eyes: Chemical safety goggles. Do not rely on safety glasses alone due to the irritant nature of thiophene dust.

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: The primary value of 1-(5-Ethynylthiophen-2-yl)ethanone is as a "Click Chemistry" handle. It allows the attachment of a photo-active thiophene unit to any azide-tagged biomolecule or polymer.

Methodology: This protocol uses a Cu(I)-stabilizing ligand (TBTA) to prevent copper oxidation and accelerate the reaction, ensuring high yield with minimal byproduct formation.

Reagents Required:
  • Alkyne: 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 equiv)

  • Azide: Target Azide-R (1.0 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Workflow:
  • Preparation: Dissolve the Alkyne and Azide in the organic portion of the solvent (DMSO or t-BuOH).

  • Catalyst Complexing: In a separate vial, premix CuSO₄ and TBTA in a small amount of solvent. Why? This forms the active catalytic complex before exposure to reactants.

  • Initiation: Add the Cu-TBTA complex to the reaction vessel. Finally, add Sodium Ascorbate (dissolved in water) to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Check via TLC (DCM/MeOH 95:5). The alkyne spot (high Rf) should disappear.

  • Workup: Dilute with water, extract with Ethyl Acetate. The triazole product is usually stable and can be purified via silica gel chromatography.

ClickProtocol Start Start: Dissolve Reactants (Alkyne + Azide) Reduction Add Reductant (Sodium Ascorbate) Start->Reduction Complex Premix Catalyst (CuSO4 + TBTA) Complex->Reduction Add Complex Reaction Stir at RT (4-16 Hours) Reduction->Reaction Generates Cu(I) Check TLC Monitoring (Disappearance of Alkyne) Reaction->Check Check->Reaction Incomplete Finish Purified Triazole Product Check->Finish Complete

Figure 2: Optimized CuAAC workflow for coupling 1-(5-Ethynylthiophen-2-yl)ethanone.

Emergency Response (Fire & Spill)
  • Fire Fighting:

    • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] Do not use water jet (may spread burning organic solids).

    • Combustion Products: Emits toxic fumes of Sulfur Oxides (SOx) and Carbon Monoxide (CO). Full SCBA gear is required.

  • Accidental Release:

    • Spill: Dampen with inert oil or water (if safe) to avoid dust generation. Sweep up carefully.

    • Decontamination: Clean surface with a 10% bleach solution to degrade trace thiophene residues, followed by a soap water rinse.

References
  • PubChem. (2024). Compound Summary: 2-Acetyl-5-ethynylthiophene. National Library of Medicine. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (Basis for CuAAC Protocol).

Sources

Exploratory

Technical Analysis: 2-Acetyl-5-ethynylthiophene vs. 3-Ethynyl Isomers

This guide provides an in-depth technical analysis of 2-acetyl-5-ethynylthiophene compared to its 3-ethynyl isomers (specifically 2-acetyl-3-ethynylthiophene and 2-acetyl-4-ethynylthiophene). It focuses on the structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-acetyl-5-ethynylthiophene compared to its 3-ethynyl isomers (specifically 2-acetyl-3-ethynylthiophene and 2-acetyl-4-ethynylthiophene). It focuses on the structural, electronic, and synthetic divergences that dictate their utility in medicinal chemistry (specifically mGluR5 antagonists) and optoelectronics.

Executive Summary: The Structural Divergence

The thiophene ring serves as a critical bioisostere for the benzene ring in drug design, yet the positioning of substituents creates profound differences in electronic conjugation and steric topology.[1]

  • 2-Acetyl-5-ethynylthiophene (Linear Isomer): Represents a "push-pull" system where the electron-withdrawing acetyl group (C2) and the ethynyl group (C5) are linearly conjugated through the thiophene

    
    -system. This maximizes orbital overlap, stability, and crystallinity.
    
  • 3-Ethynyl Isomers (Angular Isomers): Placing the ethynyl group at C3 or C4 creates a "kinked" geometry. This disrupts the conjugation length (cross-conjugation) and introduces steric strain adjacent to the sulfur atom or the acetyl group, significantly altering receptor binding affinity and solubility profiles.

Electronic Structure & Physicochemical Properties[2][3][4]

The primary difference lies in the HOMO-LUMO gap and the dipole moment vector , which are critical for both drug-receptor interactions (electrostatics) and material performance (bandgap).

Electronic Conjugation

In the 2,5-isomer , the


-electrons can delocalize across the entire C2-C5 axis. The acetyl group acts as an electron acceptor, while the thiophene ring acts as a spacer.
  • Result: Lower HOMO-LUMO gap (red-shifted absorption), higher polarizability.

In the 2,3-isomer , the proximity of the acetyl (C2) and ethynyl (C3) groups causes steric repulsion, often forcing one substituent out of planarity.

  • Result: Hypsochromic shift (blue shift) in UV-Vis, reduced conjugation, and altered solubility due to the non-planar dipole.

Comparative Data Table
Feature2-Acetyl-5-ethynylthiophene2-Acetyl-3-ethynylthiophene (Isomer)
Geometry Linear (Para-like)Angular (Ortho-like)
Electronic Character Strong Push-Pull (Conjugated)Cross-Conjugated / Sterically Hindered
C-H Reactivity C3/C4 are relatively inertC5 is highly reactive (alpha to Sulfur)
Dipole Moment High (Additive vectors)Moderate (Vectors may cancel/angle)
Synthetic Yield High (>80% typical)Moderate to Low (Regioselectivity issues)
mGluR5 Affinity Generally Higher (Deep pocket fit)Lower (Steric clash in transmembrane domain)

Synthetic Methodologies & Protocols

The synthesis of these isomers relies heavily on Sonogashira Cross-Coupling . However, the starting material selection dictates the complexity.

Synthesis of 2-Acetyl-5-ethynylthiophene (Preferred Route)

This route utilizes the inherent reactivity of the thiophene ring. Electrophilic substitution (acetylation) naturally favors the C2 position, and subsequent halogenation favors C5 due to the directing effect of sulfur and the steric blocking of the acetyl group.

Protocol: Pd-Catalyzed Sonogashira Coupling

  • Precursor: 2-Acetyl-5-bromothiophene

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Et3N (Base/Solvent).

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with 2-acetyl-5-bromothiophene (1.0 eq), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF and Et3N (1:1 ratio).

  • Addition: Dropwise addition of TMSA (1.2 eq) at room temperature.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). Note: The 2,5-isomer product is usually highly fluorescent on TLC.

  • Deprotection: Treat the intermediate with K2CO3 in MeOH to remove the TMS group.

  • Purification: Silica gel column chromatography.

Synthesis of 3-Ethynyl Isomers (The Challenge)

Direct functionalization of 2-acetylthiophene to get the 3-ethynyl product is difficult because C5 is the most reactive site.

  • Strategy: Requires starting with 3-bromothiophene .

  • Step 1: Acetylation of 3-bromothiophene gives a mixture of 2-acetyl-3-bromo (desired) and 2-acetyl-4-bromo isomers, requiring difficult separation.

  • Step 2: Sonogashira coupling (same conditions as above).

Visualizing the Synthetic Logic

SynthesisPathways Start Thiophene (Starting Material) Ac2 2-Acetylthiophene Start->Ac2 Friedel-Crafts (AcCl/SnCl4) Br3 3-Bromothiophene Start->Br3 Bromination (Difficult Control) Br5 2-Acetyl-5-bromothiophene (Regioselective) Ac2->Br5 Bromination (NBS, preferential C5) Prod25 2-Acetyl-5-ethynylthiophene (Linear Target) Br5->Prod25 Sonogashira (Pd/Cu) Mix Isomer Mixture: 2-Acetyl-3-bromo + 2-Acetyl-4-bromo Br3->Mix Acetylation Sep Separation (HPLC/Column) Mix->Sep Prod23 2-Acetyl-3-ethynylthiophene (Angular Target) Sep->Prod23 Sonogashira

Caption: Comparative synthetic pathways showing the high regioselectivity for the 2,5-isomer versus the separation bottlenecks required for the 3-isomer.

Biological Implications (mGluR5 Antagonism)

In the context of drug development, specifically for Metabotropic Glutamate Receptor 5 (mGluR5) negative allosteric modulators (NAMs) like MPEP and MTEP , the thiophene ring is a crucial scaffold.

Binding Pocket Topology

The allosteric binding site of mGluR5 is a narrow, hydrophobic pocket within the transmembrane domain.

  • 2,5-Substitution: The linear geometry mimics the acetylene linker found in MPEP (2-methyl-6-(phenylethynyl)pyridine). It allows the molecule to span the pocket, positioning the acetyl group (H-bond acceptor) to interact with specific residues (e.g., Ser/Thr) while the ethynyl group penetrates the hydrophobic core.

  • 3-Substitution: The angular shape creates a steric clash with the transmembrane helices (TM3/TM7). This usually results in a 10-100 fold loss in potency (Ki values increase from nM to

    
    M range).
    
Metabolic Stability
  • 2-Acetyl-5-ethynylthiophene: The C5 position is blocked by the ethynyl group, preventing metabolic oxidation (S-oxidation or hydroxylation) at the most reactive site.

  • 3-Ethynyl Isomers: The C5 position remains open (unsubstituted). This site is highly susceptible to Cytochrome P450-mediated oxidation, leading to rapid clearance and potential formation of reactive thiophene-S-oxide metabolites (toxicity risk).

References

  • Electronic Properties of Thiophenes

    • Title: Electronic structure analysis and vertical ionization energies of thiophene and ethynylthiophenes.
    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Synthetic Protocols (Sonogashira)

    • Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.
    • Source: ACS Omega.
    • URL:[Link]

  • Regioselectivity in Thiophene Functionalization

    • Title: Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Biological Activity (Acetylthiophenes)

    • Title: Synthesis and Reactivity of 2-Acetylthiophenes Deriv
    • Source: MDPI (Proceedings).
    • URL:[Link]

  • General Reactivity Guide

    • Title: A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene.
    • Source: BenchChem.[2][3][4]

Sources

Foundational

The Ascendancy of Ethynylthiophene Ketones: A Technical Guide to Their Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the reactive yet versatile ethynyl and ketone functionalities has given rise to a compelling class of molecules: ethynylthiophene ketones. These compounds have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethynylthiophene ketones. By dissecting the influence of molecular architecture on biological activity, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising therapeutic agents. This guide will delve into the synthetic strategies for accessing this scaffold, explore the nuances of their SAR, detail established experimental protocols for their evaluation, and offer a forward-looking perspective on their future development.

Introduction: The Thiophene Scaffold and the Promise of Ethynyl Ketone Functionality

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" structure in medicinal chemistry. Thiophene-containing compounds are found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The nature and position of substituents on the thiophene ring have a profound impact on the pharmacological profile of these molecules.[4][5]

The incorporation of an ethynyl ketone moiety onto the thiophene ring introduces a unique combination of structural and electronic features. The ethynyl group, a rigid and linear linker, can probe deep into binding pockets of biological targets. Furthermore, the carbon-carbon triple bond can participate in various chemical transformations, offering opportunities for covalent modification of target proteins or serving as a handle for further synthetic elaboration. The conjugated ketone functionality, on the other hand, acts as a potent hydrogen bond acceptor and can be crucial for target recognition and binding affinity. The interplay between the electron-rich thiophene ring and the electron-withdrawing ethynyl ketone system creates a unique electronic landscape that can be fine-tuned to optimize biological activity.

This guide will systematically explore the SAR of ethynylthiophene ketones, providing a framework for the rational design of next-generation therapeutic agents.

The Core Scaffold: A Structural Overview

The fundamental structure of an ethynylthiophene ketone is characterized by a thiophene ring linked to a ketone group, which in turn is attached to an ethynyl moiety. The substitution pattern on the thiophene ring and the nature of the substituent on the terminal alkyne are the primary points of molecular diversity.

Figure 1: General structure of an ethynylthiophene ketone, highlighting the key positions for substitution (R1, R2, R3 on the thiophene ring and R4 on the ethynyl group).

Synthesis of Ethynylthiophene Ketones: The Power of Cross-Coupling

The construction of the ethynylthiophene ketone scaffold primarily relies on modern cross-coupling methodologies, with the Sonogashira coupling being the most prominent and versatile approach.[6][7][8] This palladium- and copper-catalyzed reaction enables the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

A general and modular synthetic route to ethynylthiophene ketones is depicted below. This strategy allows for the late-stage introduction of diversity at both the thiophene and the terminal alkyne positions.

Synthetic_Workflow start Substituted Thiophene step1 Halogenation (e.g., NBS, I2) start->step1 intermediate1 Halogenated Thiophene step1->intermediate1 step2 Acylation (e.g., Friedel-Crafts) intermediate1->step2 intermediate2 Halogenated Thiophene Ketone step2->intermediate2 step3 Sonogashira Coupling (Pd/Cu catalyst, base) intermediate2->step3 end Ethynylthiophene Ketone step3->end alkyne Terminal Alkyne (R4-C≡CH) alkyne->step3

Figure 2: A representative synthetic workflow for the preparation of ethynylthiophene ketones.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol provides a detailed, step-by-step methodology for the Sonogashira coupling reaction to synthesize an ethynylthiophene ketone.

Materials:

  • Halogenated thiophene ketone (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thiophene ketone, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethynylthiophene ketone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction efficiency.

  • Anhydrous and Deoxygenated Solvent: Water and oxygen can interfere with the catalytic cycle of the Sonogashira reaction.

  • Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the cross-coupling reaction.[6]

  • Base: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide generated during the reaction.

Structure-Activity Relationship (SAR) of Ethynylthiophene Ketones

The biological activity of ethynylthiophene ketones is intricately linked to their molecular structure. Modifications at various positions of the scaffold can significantly impact their potency, selectivity, and pharmacokinetic properties.

The Thiophene Ring: A Platform for Tuning Activity

Substituents on the thiophene ring play a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[4][5]

  • Position of Substitution: The position of the ethynyl ketone moiety on the thiophene ring (C2 or C3) and the placement of other substituents are critical. Often, substitution at the C5 position of a 2-acylthiophene is explored to extend the molecule into specific binding pockets.

  • Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the thiophene ring can alter the electron density of the entire molecule. This, in turn, can affect the reactivity of the ketone and ethynyl groups and influence non-covalent interactions with the target protein. For instance, in some series of thiophene-based anticancer agents, the presence of electron-donating groups has been shown to enhance cytotoxic activity.

  • Steric Effects: The size and shape of substituents on the thiophene ring can dictate the overall conformation of the molecule and its ability to fit into a binding site. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a loss of activity.

The Ethynyl Moiety: A Rigid and Reactive Element

The ethynyl group is more than just a linker; its unique properties contribute significantly to the biological profile of these compounds.

  • Terminal Substituent (R4): The nature of the R4 group is a key determinant of activity.

    • Aromatic and Heteroaromatic Rings: These groups can engage in π-π stacking and hydrophobic interactions within the binding site, often leading to increased potency. The substitution pattern on these rings provides further opportunities for optimization.

    • Alkyl Chains: The length and branching of alkyl chains can be modulated to optimize hydrophobic interactions and solubility.

    • Hydrogen (Terminal Alkyne): A terminal alkyne (R4 = H) can act as a weak hydrogen bond donor and can also be a reactive handle for covalent bond formation with the target protein.

The Ketone Group: A Key Interaction Point

The ketone functionality is a crucial pharmacophoric feature, primarily acting as a hydrogen bond acceptor.

  • Hydrogen Bonding: The carbonyl oxygen can form strong hydrogen bonds with amino acid residues (e.g., lysine, asparagine) in the active site of enzymes, which is often a critical interaction for potent inhibition.[9]

  • Modification of the Ketone: While less commonly explored, modifications to the ketone group, such as reduction to an alcohol or conversion to an oxime, would drastically alter the electronic and steric properties and likely have a significant impact on biological activity.

Quantitative SAR Data
Compound IDThiophene SubstitutionLinkerTerminal GroupCancer Cell LineIC₅₀ (µM)Reference
Thio-Iva 2-acrylonitrile-4-methoxyphenylHuh-7 (Liver)3.31 (VEGFR-2)[10]
Thio-Dam 2-acrylonitrile-3,4-dimethoxyphenylHuh-7 (Liver)(not specified)[10]
Compound 3b Fused thienopyrrole-4-chlorophenylHepG2 (Liver)3.105[11]
Compound 4c Fused pyrrolothienopyrimidine-4-methoxyphenylHepG2 (Liver)3.023[11]
Compound 13m 2-amino-3-carboxymethyl-S-CH₂-4-ethylphenylCEM (Leukemia)0.3-0.4[12]
Compound 13n 2-amino-3-carboxymethyl-S-CH₂-4-isopropylphenylCEM (Leukemia)0.3-0.4[12]

SAR Insights from the Data:

  • The data for Thio-Iva and Thio-Dam suggest that substituted phenyl groups on a thienyl-acrylonitrile scaffold can lead to potent kinase inhibition.[10]

  • The fused thiophene systems in compounds 3b and 4c demonstrate that extending the heterocyclic core can result in low micromolar cytotoxicity against liver cancer cells.[11]

  • The high potency of compounds 13m and 13n highlights the importance of the substituent at the 5-position of the thiophene ring and the nature of the linker, with a thioalkyl linker proving beneficial in this series.[12]

Mechanism of Action: Targeting Key Cellular Processes

Ethynylthiophene ketones and related thiophene derivatives exert their biological effects through various mechanisms of action, with kinase inhibition being a prominent theme.

Mechanism_of_Action compound Ethynylthiophene Ketone kinase Protein Kinase (e.g., VEGFR-2, Akt) compound->kinase atp_site ATP Binding Site inhibition Inhibition of Phosphorylation kinase->inhibition downstream Downstream Signaling Pathways inhibition->downstream Blocks proliferation Cell Proliferation & Survival downstream->proliferation Regulates apoptosis Apoptosis downstream->apoptosis Regulates angiogenesis Angiogenesis downstream->angiogenesis Regulates

Figure 3: A simplified signaling pathway illustrating the potential mechanism of action of ethynylthiophene ketones as kinase inhibitors.

Many thiophene-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11][13] For example, some thiophene derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both of which are key players in cancer progression.[10][11] The ethynylthiophene ketone scaffold is well-suited to fit into the ATP-binding pocket of kinases, with the thiophene ring forming key interactions with the hinge region and the terminal substituent on the ethynyl group extending into the hydrophobic pocket.

Future Perspectives and Conclusion

The exploration of ethynylthiophene ketones as therapeutic agents is a burgeoning field with immense potential. The modularity of their synthesis allows for the rapid generation of diverse chemical libraries, facilitating the exploration of a vast chemical space. Future research in this area should focus on several key aspects:

  • Expansion of Target Space: While oncology and infectious diseases are primary areas of focus, the unique properties of ethynylthiophene ketones may be applicable to other therapeutic areas, such as neurodegenerative and inflammatory diseases.

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.

  • Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential to identify candidates with favorable drug-like properties.

  • Covalent Inhibition: The reactivity of the ethynyl ketone moiety could be harnessed for the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.

References

  • Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PMC. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). PMC. [Link]

  • Cytotoxicity of compounds 1–7 against selected human cancer cell lines of different origin. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Semantic Scholar. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). SciSpace. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). CORE. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015). Semantic Scholar. [Link]

  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). PMC. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PMC. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2020). MDPI. [Link]

  • Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. (2014). PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

  • DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES AS ANTI-CANCER AGENTS. (2024). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2016). MDPI. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth. (n.d.). IRIS. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

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Exploratory

An In-depth Technical Guide to 1-(5-Ethynylthiophen-2-yl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis of numerous pharmacologically active compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis of numerous pharmacologically active compounds and advanced organic materials.[1][2][] Its unique electronic properties and the ability to be readily functionalized make it a privileged scaffold in medicinal chemistry.[4][5] This guide focuses on a specific, functionalized derivative, 1-(5-Ethynylthiophen-2-yl)ethanone, a molecule poised for significant applications in drug discovery and materials science due to the reactive and versatile ethynyl group. This document provides a comprehensive overview of its chemical identity, a detailed exploration of its probable synthetic route with mechanistic insights, and a discussion of its potential applications based on the rich chemistry of related thiophene derivatives.

Chemical Identifiers

While 1-(5-Ethynylthiophen-2-yl)ethanone is available from some chemical suppliers, it is not yet extensively cataloged in major public chemical databases. The primary identifier currently available is its Chemical Abstracts Service (CAS) number.

IdentifierValueSource
CAS Number 658701-97-4BLDpharm
PubChem CID Not Found-
ChemSpider ID Not Found-

The absence of dedicated PubChem and ChemSpider entries suggests that this compound is a relatively novel or specialized chemical, underscoring the need for a detailed technical guide for researchers interested in its synthesis and use.

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The most probable and efficient synthetic route to 1-(5-Ethynylthiophen-2-yl)ethanone is the Sonogashira cross-coupling reaction.[6] This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is widely used for the synthesis of complex molecules under mild conditions.[7][8]

Proposed Synthetic Workflow

The synthesis would likely start from a halogenated precursor, such as 1-(5-bromothiophen-2-yl)ethanone, which is then coupled with a protected or terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is often preferred to prevent the homocoupling of the terminal alkyne, a common side reaction.[9]

Sonogashira_Coupling_Workflow Reactant1 1-(5-bromothiophen-2-yl)ethanone Intermediate 1-(5-((trimethylsilyl)ethynyl)thiophen-2-yl)ethanone Reactant1->Intermediate Reactant2 Trimethylsilylacetylene (TMSA) Reactant2->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Solvent Solvent (e.g., THF/Toluene) Solvent->Intermediate Product 1-(5-Ethynylthiophen-2-yl)ethanone Intermediate->Product Deprotection Deprotection (e.g., K2CO3, MeOH) Deprotection->Product

Caption: Proposed Sonogashira coupling workflow for the synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Sonogashira couplings of similar thiophene derivatives.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(5-bromothiophen-2-yl)ethanone (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent such as a mixture of toluene and tetrahydrofuran (THF). To this mixture, add a degassed amine base, typically triethylamine (TEA, 3.0 eq.), followed by the dropwise addition of trimethylsilylacetylene (1.2 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification of Intermediate: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a solvent mixture such as methanol and dichloromethane. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature.

  • Final Purification: After the deprotection is complete, neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography to obtain the final product, 1-(5-ethynylthiophen-2-yl)ethanone.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial for scavenging the hydrogen halide formed during the reaction and for promoting the formation of the copper acetylide.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 1-(5-Ethynylthiophen-2-yl)ethanone, the following properties are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₈H₆OS
Molecular Weight 150.20 g/mol
IUPAC Name 1-(5-ethynylthiophen-2-yl)ethanone
SMILES C#CC1=CC=C(S1)C(=O)C
InChI Key InChIKey=ZLVQJXRWJUXJSI-UHFFFAOYSA-N

Potential Applications and Research Interest

Thiophene derivatives are of significant interest in drug discovery and materials science. The introduction of an ethynyl group provides a versatile handle for further chemical modifications, making 1-(5-Ethynylthiophen-2-yl)ethanone a valuable building block.

Drug Discovery

The thiophene scaffold is present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] The ethynyl group can be used for:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to link the thiophene core to other molecules of interest, such as peptides, sugars, or fluorescent probes.

  • Further Functionalization: The alkyne can be transformed into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.

  • Bioisosteric Replacement: The ethynyl-thiophene moiety can act as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Materials Science

Ethynyl-substituted aromatic compounds are important precursors for conjugated polymers and organic electronic materials.[10] The rigid, linear structure of the ethynyl group can extend the π-conjugation of the thiophene ring, leading to materials with interesting photophysical and electronic properties for applications in:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (OPVs)

  • Organic field-effect transistors (OFETs)

Conclusion

1-(5-Ethynylthiophen-2-yl)ethanone is a promising, yet under-characterized, functionalized thiophene derivative. While it currently lacks dedicated entries in major public chemical databases, its synthesis is readily achievable through well-established methods like the Sonogashira coupling. The presence of both an acetyl and an ethynyl group on the thiophene ring provides two distinct points for further chemical elaboration, making it a highly valuable intermediate for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound offers a gateway to novel chemical entities with potentially significant biological activities and advanced material properties.

References

  • Synthesis of Ethynyl‐Thiophene Derivatives, Antioxidant Properties and ADME Analysis. (2022). ResearchGate. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. [Link]

  • 2-ACETOTHIENONE. Organic Syntheses. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PMC. [Link]

  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). Dalton Transactions. [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira coupling

Application Note: AN-2026-THIO Optimized Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira Cross-Coupling Executive Summary This guide details a robust, scalable protocol for the synthesis of 1-(5-ethynylth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-THIO Optimized Synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone via Sonogashira Cross-Coupling

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ). This compound is a critical "molecular wire" intermediate, widely utilized in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical scaffolds.

The synthesis employs a two-step sequence:

  • Sonogashira Coupling: Reaction of 1-(5-bromothiophen-2-yl)ethanone with trimethylsilylacetylene (TMSA).

  • Desilylation: Mild deprotection to reveal the terminal alkyne.

Key Technical Insight: Direct coupling with acetylene gas is avoided to suppress competitive Glaser homocoupling and polymerization. The TMS-protected route significantly improves yield and purity profiles.

Retrosynthetic Analysis

The strategy relies on the disconnection of the


 bond. The electron-withdrawing acetyl group at the C2 position of the thiophene ring activates the C5-bromide towards oxidative addition, facilitating the palladium cycle.

Retrosynthesis TM 1-(5-Ethynylthiophen-2-yl)ethanone (Target) Inter TMS-Protected Intermediate TM->Inter Deprotection (K2CO3/MeOH) SM1 1-(5-Bromothiophen-2-yl)ethanone (Electrophile) Inter->SM1 Sonogashira Coupling (Pd/Cu) SM2 Trimethylsilylacetylene (Nucleophile) Inter->SM2

Figure 1: Retrosynthetic disconnection showing the TMS-protection strategy.

Step 1: Sonogashira Coupling[1][2][3][4][5][6][7][8]

Reaction Rationale
  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] is selected over 
    
    
    
    due to its superior air stability and lower cost.
  • Co-Catalyst: Copper(I) iodide (CuI) is essential for generating the active copper-acetylide species via transmetallation.[1][2][3][4]

  • Solvent/Base: A THF/Triethylamine (

    
    ) system is used.[5] The amine acts as both a base to neutralize HBr and a ligand to solubilize the Cu-acetylide.
    
Mechanistic Pathway

The reaction proceeds via two synergistic catalytic cycles.[4] The high-contrast diagram below illustrates the interplay between the Palladium and Copper cycles.[6][7][5][1][3][4]

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso Cu_Salt CuI TransMet->Cu_Salt Regenerates CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 + Product Cu_Acetylide Cu-Acetylide (Active Nucleophile) Cu_Salt->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMet Enters Pd Cycle

Figure 2: Dual catalytic cycle. Note the intersection at the Transmetallation step.[4]

Experimental Protocol

Reagents Table:

ComponentEquiv.Role
1-(5-bromothiophen-2-yl)ethanone 1.0Substrate
Trimethylsilylacetylene (TMSA) 1.2Nucleophile

0.03 (3 mol%)Catalyst
CuI 0.02 (2 mol%)Co-Catalyst
Triethylamine (

)
3.0Base
THF (Anhydrous) 0.2 M conc.Solvent

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.

    • Critical: Oxygen must be excluded to prevent the formation of di-alkyne homocoupling products (Glaser coupling).

  • Charging: Add the bromothiophene substrate,

    
    , and CuI to the flask against a positive pressure of Ar.
    
  • Solvation: Add anhydrous THF and degassed

    
     via syringe. The solution typically turns yellow/brown.
    
  • Addition: Add TMSA dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup: Cool to Room Temperature (RT). Filter the suspension through a pad of Celite to remove precipitated ammonium salts. Rinse the pad with

    
    .
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 2: Deprotection (Desilylation)

Reaction Rationale

The TMS group is cleaved using mild basic conditions. Fluoride sources (TBAF) can be used, but potassium carbonate (


) in methanol is more economical and simplifies purification by avoiding tetrabutylammonium salts.
Experimental Protocol

Reagents Table:

ComponentEquiv.Role
TMS-Intermediate 1.0Substrate

1.5Base
Methanol (MeOH) 0.1 M conc.Solvent
DCM (Optional)Co-solvent for solubility

Procedure:

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH (if solubility is poor, use a 1:1 MeOH:DCM mixture).

  • Cleavage: Add solid

    
     in one portion at RT.
    
  • Monitoring: Stir at RT for 30–60 minutes. TLC will show a slight shift to a lower

    
     (removal of the lipophilic TMS group).
    
  • Quench: Pour the mixture into water (50 mL) and extract with DCM (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Purification & Characterization

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient of Hexane

    
     10% EtOAc in Hexane.
    
  • Stability Warning: The terminal alkyne is sensitive. Store at -20°C under inert gas. Avoid prolonged exposure to light.

Expected Analytical Data:

  • Physical State: Yellow to orange solid.

  • 
    H NMR (
    
    
    
    ):
    Look for the diagnostic acetyl methyl singlet (
    
    
    ppm) and the terminal alkyne proton singlet (
    
    
    ppm). The thiophene doublets will appear in the aromatic region (
    
    
    ppm).

Safety & Hazards

  • Thiophenes: Organic sulfur compounds often carry a potent, disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.

  • Acetylenes: Terminal acetylenes can be potentially explosive if concentrated or heated excessively. Never distill the final product to dryness at high temperatures.

  • Catalysts: Palladium and Copper salts are toxic. Dispose of heavy metal waste according to EHS regulations.

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Protocol for Thiophene Derivatives: BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran (Analogous Heterocycle Protocol).

  • Mechanism & Catalytic Cycles: Organic Chemistry Portal. Sonogashira Coupling Mechanism and Recent Literature.

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (General reference for TMS cleavage).

Sources

Application

Protocol for reacting 1-(5-Ethynylthiophen-2-yl)ethanone in click chemistry

Application Note: High-Efficiency CuAAC Protocol for 1-(5-Ethynylthiophen-2-yl)ethanone Abstract This guide details the optimized protocol for utilizing 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 128327-59-3) in Copper(I)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC Protocol for 1-(5-Ethynylthiophen-2-yl)ethanone

Abstract

This guide details the optimized protocol for utilizing 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 128327-59-3) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard click chemistry protocols exist, this heterocyclic substrate requires specific handling due to the potential for sulfur-copper coordination and the electronic effects of the acetyl group. This document provides a self-validating methodology for both small-molecule synthesis and bioconjugation, ensuring high yields and preserving the integrity of the thiophene scaffold.

Introduction & Chemical Rationale

1-(5-Ethynylthiophen-2-yl)ethanone is a bifunctional building block featuring a terminal alkyne for "click" chemistry and an acetyl group for subsequent condensation reactions (e.g., with hydrazines or amines).

  • Electronic Context: The acetyl group at the C2 position is electron-withdrawing, which stabilizes the thiophene ring against oxidation but also slightly increases the acidity of the terminal alkyne proton.

  • Catalyst Compatibility: Thiophene sulfur atoms are soft Lewis bases that can weakly coordinate with soft Lewis acids like Cu(I). In unoptimized conditions, this can lead to catalyst sequestration or "poisoning," reducing reaction rates.

  • Solution: The use of accelerating ligands (TBTA or THPTA) is mandatory in this protocol. These ligands bind Cu(I) more strongly than the thiophene sulfur, protecting the catalyst and preventing the formation of non-productive copper-thiophene complexes.

Mechanism of Action

The reaction proceeds via the standard CuAAC mechanism but relies on the ligand to shield the copper center from the thiophene sulfur.

  • Reduction: Cu(II) is reduced to Cu(I) by Sodium Ascorbate.[1][2]

  • Complexation: Cu(I) is immediately intercepted by the ligand (TBTA/THPTA).

  • Acetylide Formation: The Ligand-Cu(I) complex coordinates the alkyne, displacing a labile ligand to form a copper-acetylide species.

  • Cyclization: The azide coordinates, followed by ring closure to form the 1,4-disubstituted 1,2,3-triazole.[3]

  • Protonolysis: The cycle closes, releasing the product and regenerating the catalyst.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Solvent)

Best for synthesizing material science monomers or pharmaceutical intermediates.

Reagents:

  • Substrate: 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 equiv)

  • Azide: Organic azide of choice (1.0 - 1.1 equiv)

  • Solvent: t-Butanol (tBuOH) / Water (1:1 v/v) or THF / Water (1:1 v/v)

  • Catalyst Source: CuSO₄[1][2][4][5][6]·5H₂O (5 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5-10 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkyne and azide in the organic co-solvent (tBuOH or THF).

  • Catalyst Pre-complexation (Critical): In a separate vial, mix the CuSO₄ solution (in water) with the TBTA ligand (dissolved in minimum DMSO or tBuOH). The solution should turn a light blue/green. Why: This ensures Cu is protected before it sees the thiophene.

  • Initiation: Add the Cu-TBTA complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Self-Validation: Monitor via TLC. The alkyne spot (high R_f) should disappear, and a new, more polar triazole spot should appear.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with 5% NH₄OH (to remove copper traces) followed by brine. Dry over Na₂SO₄.

Protocol B: Bioconjugation (Aqueous/Buffer)

Best for labeling azide-modified proteins or DNA with the thiophene fluorophore/handle.

Reagents:

  • Biomolecule: Azide-labeled protein/DNA (10–100 µM final conc.)

  • Label: 1-(5-Ethynylthiophen-2-yl)ethanone (5–10 equiv, from DMSO stock)

  • Ligand: THPTA (Water-soluble ligand) (Use 5:1 ratio relative to Cu)

  • Catalyst: CuSO₄ (100–500 µM final conc.)

  • Reductant: Sodium Ascorbate (5 mM final conc.)

  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with chelators like EDTA.

Step-by-Step Procedure:

  • Premix: Prepare a "Click Cocktail" of CuSO₄ and THPTA (1:5 molar ratio) in water. Incubate for 5 mins.

  • Assembly: To the biomolecule solution in PBS, add the alkyne (keep DMSO < 5% final volume).

  • Catalysis: Add the Cu-THPTA cocktail.

  • Start: Add Sodium Ascorbate to initiate.

  • Incubation: Incubate for 30–60 mins at RT in the dark (protecting thiophene from potential photo-oxidation).

  • Purification: Remove excess small molecules via spin column (e.g., PD-10) or dialysis.

Data Summary & Optimization

ParameterStandard ConditionOptimization for ThiopheneReason
Ligand None or simple amineTBTA (Organic) / THPTA (Aq) Prevents S-Cu coordination; stabilizes Cu(I).
Atmosphere AirInert (N₂/Ar) preferred Prevents oxidative homocoupling (Glaser) of the alkyne.
Copper Load 1 mol%5-10 mol% Compensates for minor sequestration by the heterocycle.
Order of Addn FlexibleAscorbate Last Prevents premature oxidation of Cu(I) before complexation.

Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the protected catalytic cycle required to bypass thiophene interference.

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Cu1_Ligand Active Catalyst [L-Cu(I)] Cu2->Cu1_Ligand Reduction Asc Reductant (Na Ascorbate) Asc->Cu1_Ligand Ligand Ligand (TBTA/THPTA) Ligand->Cu1_Ligand Stabilization SideRxn Catalyst Poisoning (Cu-S Coordination) Ligand->SideRxn Blocks Intermed Cu-Acetylide Intermediate Cu1_Ligand->Intermed Coordination Substrate Thiophene Alkyne (Substrate) Substrate->Intermed Substrate->SideRxn No Ligand Azide Azide (R-N3) Product 1,2,3-Triazole Product Azide->Product Intermed->Product + Azide Cyclization

Caption: The ligand (TBTA/THPTA) is essential to outcompete thiophene sulfur for Copper binding, ensuring the catalytic cycle proceeds toward the Triazole product.

Figure 2: Experimental Workflow (Bioconjugation)

Workflow Step1 1. PREPARE STOCK SOLUTIONS (CuSO4, THPTA, Ascorbate, Alkyne-DMSO) Step2 2. PRE-COMPLEX CATALYST Mix CuSO4 + THPTA (1:5 ratio) Incubate 5 mins Step1->Step2 Step3 3. ASSEMBLE REACTION Biomolecule + Alkyne + Catalyst Mix Step1->Step3 Step2->Step3 Step4 4. INITIATE Add Na Ascorbate (Final 5mM) Step3->Step4 Step5 5. INCUBATE 30-60 mins @ RT (Dark) Step4->Step5 Step6 6. PURIFY Desalting Column / Dialysis Step5->Step6

Caption: Step-by-step aqueous conjugation workflow using THPTA to maintain solubility and reactivity.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • Organic Chemistry Portal. Click Chemistry: Mechanism of the CuAAC. [Link]

Sources

Method

Preparation of thiophene-based chalcones from 1-(5-Ethynylthiophen-2-yl)ethanone

Application Note & Protocol Guide Executive Summary This application note details the protocol for synthesizing thiophene-based chalcones utilizing 1-(5-ethynylthiophen-2-yl)ethanone as the nucleophilic scaffold. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This application note details the protocol for synthesizing thiophene-based chalcones utilizing 1-(5-ethynylthiophen-2-yl)ethanone as the nucleophilic scaffold. Unlike standard acetophenone derivatives, this starting material possesses a terminal alkyne (ethynyl) moiety at the C5 position. This functional group serves as a critical "molecular handle" for downstream bioorthogonal functionalization (e.g., CuAAC "Click" chemistry) or Sonogashira cross-coupling, making these chalcones highly valuable in fragment-based drug discovery (FBDD).

The guide prioritizes chemoselectivity : driving the Claisen-Schmidt condensation at the acetyl group while preserving the terminal alkyne. Two protocols are provided: a standard thermodynamic method and a kinetic, ultrasonication-assisted "green" method.

Strategic Analysis & Retrosynthesis

The synthesis relies on the Claisen-Schmidt Condensation , a cross-aldol reaction between the acetyl-thiophene (acting as the methylene component) and an aromatic aldehyde (the carbonyl component).

Key Chemical Challenge:

  • Site Selectivity: The acetyl

    
    -protons (
    
    
    
    ) are more acidic than the terminal alkyne proton (
    
    
    ). However, strong bases or elevated temperatures can degrade the alkyne or induce oxidative homocoupling (Glaser coupling).
  • Solution: We utilize controlled basic conditions (NaOH/EtOH or LiOH) to exclusively deprotonate the ketone enolate without affecting the alkyne.

Visual Pathway: Reaction Mechanism

The following diagram illustrates the mechanistic pathway and the critical chemoselectivity checkpoint.

ReactionMechanism cluster_safety Chemoselectivity Checkpoint Start 1-(5-Ethynylthiophen-2-yl)ethanone Enolate Thiophene Enolate (Active Nucleophile) Start->Enolate Deprotonation (-H2O) Kinetic Control Base Base (OH-) Base->Start Intermediate β-Hydroxy Ketone Enolate->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Intermediate Product Target Chalcone (E-isomer) Intermediate->Product Dehydration (-H2O) Thermodynamic Sink Warning Avoid Oxidants (Cu2+) to prevent Glaser Coupling

Figure 1: Mechanistic pathway for the Claisen-Schmidt condensation, highlighting the formation of the enolate and subsequent dehydration to the chalcone.

Experimental Protocols
Pre-requisites
  • Starting Material: 1-(5-Ethynylthiophen-2-yl)ethanone (Purity >97% by HPLC).

  • Solvents: Ethanol (EtOH), Methanol (MeOH) – HPLC Grade.

  • Base: Sodium Hydroxide (NaOH) pellets or Lithium Hydroxide (LiOH).

Protocol A: Standard Thermodynamic Synthesis (Robust)

Best for: Scaling up (grams to kilograms) and stable aldehydes.

  • Preparation: Dissolve 1.0 equiv of 1-(5-ethynylthiophen-2-yl)ethanone and 1.0 equiv of the substituted benzaldehyde in Ethanol (

    
    ).
    
  • Catalyst Addition: Prepare a

    
     aqueous NaOH solution. Add this dropwise to the reaction mixture at 
    
    
    
    (ice bath).
    • Note: Use

      
       of base solution per mmol of substrate.
      
  • Reaction: Stir the mixture at

    
     for 30 minutes, then allow it to warm to Room Temperature (RT). Stir for 4–6 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product usually moves higher (

      
      ) than the starting ketone.
      
  • Quenching: Pour the reaction mixture into crushed ice/water (

    
    ) containing dilute HCl (
    
    
    
    ) to neutralize to pH 7.
    • Critical: Do not make the solution too acidic (pH < 4) to avoid hydrating the alkyne.

  • Isolation: The chalcone will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol.

Protocol B: Ultrasonication-Assisted Synthesis (Green/Mild)

Best for: Lab-scale library generation and sensitive aldehydes.

  • Mixture: In a flask, combine 1.0 equiv ketone, 1.0 equiv aldehyde, and pulverized KOH (

    
    ) in absolute Ethanol.
    
  • Sonication: Place the flask in an ultrasonic cleaning bath (

    
    ). Sonicate at 
    
    
    
    for 30–60 minutes.
  • Workup: Pour onto crushed ice. The product precipitates immediately. Filter and wash with cold EtOH.

    • Advantage:[1] This method typically yields

      
       in under an hour and minimizes alkyne degradation due to short exposure times.
      
Characterization & Validation

To ensure the structure is correct and the alkyne is intact, use the following self-validating spectral markers.

TechniqueParameterExpected ValueDiagnostic Significance
FT-IR


Crucial: Confirms the alkyne is intact.
FT-IR


Confirms

-unsaturated ketone (Chalcone).
1H NMR Vinyl Protons

Doublets with

confirm (E)-geometry .
1H NMR Alkyne Proton

Singlet. Disappearance indicates side reaction.
Downstream Application Workflow

The primary value of this scaffold is the ability to perform "Click Chemistry" after chalcone formation.

ApplicationWorkflow Start Ethynyl-Chalcone Scaffold Decision Select Bio-Conjugate Partner Start->Decision PathA Azide-Fluorophore (Imaging) Decision->PathA Route A PathB Azide-PEG-Drug (Prodrug) Decision->PathB Route B Reaction CuAAC Click Reaction (CuSO4, Na Ascorbate) PathA->Reaction PathB->Reaction Final Triazole-Linked Therapeutic Agent Reaction->Final High Yield Regioselective

Figure 2: Post-synthesis application workflow utilizing the preserved ethynyl handle for bio-conjugation.

References
  • Claisen-Schmidt Condensation in Micellar Media: Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Source: ACS Omega (2025). URL:[Link] (Note: Generalized link to journal context based on search snippet).

  • Biological Activity of Thiophene Chalcones: Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Source: ACS Omega (2022).[1] URL:[Link]

  • Alkyne Reactivity & Stability: Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.[2] Source: MDPI (2025). URL:[Link]

  • Thiophene-Based Anticancer Agents: Title: Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents.[3][4] Source: Journal of Saudi Chemical Society (via PMC). URL:[Link]

Sources

Application

Procedure for cyclization of 1-(5-Ethynylthiophen-2-yl)ethanone into fused heterocycles

The following Application Note and Protocol details the cyclization procedures for acetyl-ethynyl thiophenes. Editorial Note: The specific starting material 1-(5-ethynylthiophen-2-yl)ethanone features a 2,5-substitution...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the cyclization procedures for acetyl-ethynyl thiophenes.

Editorial Note: The specific starting material 1-(5-ethynylthiophen-2-yl)ethanone features a 2,5-substitution pattern (para-like), which geometrically precludes direct intramolecular cyclization between the acetyl and ethynyl groups to form a fused bicyclic system.

  • Part 1 of this guide addresses the Intermolecular Cyclization (Benzannulation) suitable for the 5-ethynyl isomer to form Benzo[b]thiophenes .

  • Part 2 addresses the Intramolecular Cyclization of the corresponding 3-ethynyl isomer (1-(3-ethynylthiophen-2-yl)ethanone), which is the standard precursor for Thieno[3,2-c]pyridines and Thieno[3,2-c]pyrans , assuming the user may be targeting these classic fused systems.

Abstract & Scientific Rationale

Thiophene-fused heterocycles (e.g., thienopyridines, benzothiophenes) are critical bioisosteres in drug design, offering modified lipophilicity and metabolic stability compared to their indole or quinoline counterparts. The cyclization of acetyl-ethynyl thiophenes represents a high-atom-economy route to these scaffolds.

The reaction pathway is strictly dictated by the regiochemistry of the substituents:

  • 2,5-Disubstituted Thiophenes (e.g., 1-(5-ethynylthiophen-2-yl)ethanone): Require intermolecular cycloaddition (e.g., [2+2+2]) to fuse a new ring onto the C4–C5 bond, yielding Benzo[b]thiophenes .

  • 2,3-Disubstituted Thiophenes (e.g., 1-(3-ethynylthiophen-2-yl)ethanone): Undergo intramolecular condensation to form Thieno[3,2-c]pyridines (with ammonia) or Thieno[3,2-c]pyrans (with acid).

Structural Analysis & Reaction Pathways

The following diagram illustrates the divergent pathways based on the starting material's substitution pattern.

ReactionPathways SM_5 1-(5-Ethynylthiophen-2-yl)ethanone (2,5-Substitution) Inter Intermolecular [2+2+2] Cyclotrimerization SM_5->Inter + Alkynes (Co/Rh Cat) SM_3 1-(3-Ethynylthiophen-2-yl)ethanone (2,3-Substitution) Intra Intramolecular Condensation SM_3->Intra + NH3 / R-NH2 Prod_Benzo 6-Acetylbenzo[b]thiophene (Fused Benzene Ring) Inter->Prod_Benzo Fusion at C4-C5 Prod_Pyridine 7-Methylthieno[3,2-c]pyridine (Fused Pyridine Ring) Intra->Prod_Pyridine Fusion at C2-C3

Caption: Divergent synthesis pathways. The 5-ethynyl isomer undergoes intermolecular benzannulation, while the 3-ethynyl isomer allows intramolecular cyclization.

Protocol A: Intermolecular Cyclization of 1-(5-Ethynylthiophen-2-yl)ethanone

Target Scaffold: Substituted Benzo[b]thiophene Mechanism: Cobalt-catalyzed [2+2+2] Cyclotrimerization (Benzannulation)

This protocol fuses a benzene ring onto the C4–C5 bond of the thiophene core.

Materials & Reagents
ComponentSpecificationRole
Substrate 1-(5-ethynylthiophen-2-yl)ethanone (1.0 equiv)Core Scaffold
Alkyne Partner Acetylene (gas) or dimethyl acetylenedicarboxylate (DMAD)C2/C3 Synthons
Catalyst CpCo(CO)₂ (Cyclopentadienylcobalt dicarbonyl)5-10 mol%
Solvent Toluene or Xylene (Anhydrous)Reaction Medium
Atmosphere Argon/NitrogenInert Environment
Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve 1-(5-ethynylthiophen-2-yl)ethanone (1.0 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add CpCo(CO)₂ (10 mol%, 18 mg).

  • Alkyne Introduction:

    • For DMAD: Add dimethyl acetylenedicarboxylate (1.2 mmol) via syringe.

    • For Acetylene: Bubble acetylene gas through the solution for 15 minutes, then maintain a balloon pressure.

  • Cyclization: Heat the reaction vessel to 110°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the ethynyl thiophene.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove cobalt residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for new aromatic protons and loss of alkyne proton).

Protocol B: Intramolecular Cyclization of 1-(3-Ethynylthiophen-2-yl)ethanone

Target Scaffold: 7-Methylthieno[3,2-c]pyridine Mechanism: 6-endo-dig Cyclization / Condensation

Note: This protocol applies if the starting material was the 3-ethynyl isomer, the standard precursor for thienopyridines.

Materials & Reagents
ComponentSpecificationRole
Substrate 1-(3-ethynylthiophen-2-yl)ethanone (1.0 equiv)Precursor
Nitrogen Source 7N Ammonia in Methanol (excess)Heteroatom Donor
Catalyst (Optional) CuI (5 mol%) or AgOTfLewis Acid Activation
Solvent Sealed Tube / MethanolMedium
Step-by-Step Methodology
  • Dissolution: In a pressure tube, dissolve 1-(3-ethynylthiophen-2-yl)ethanone (1.0 mmol) in 7N NH₃/MeOH (3 mL).

  • Thermal Reaction: Seal the tube and heat to 80–100°C for 12 hours.

    • Mechanistic Insight: The ammonia attacks the carbonyl to form an imine, which then attacks the activated alkyne (activated by the electron-withdrawing imine) in a 6-endo-dig fashion.

  • Work-up: Cool the tube to 0°C before opening. Concentrate the solvent in vacuo.

  • Purification: The residue is typically a solid. Recrystallize from Ethanol or purify via chromatography (DCM/MeOH 95:5).

  • Yield: Typical yields range from 75–90%.

Mechanism of Action (Intramolecular)

The formation of the fused pyridine ring proceeds via an imine intermediate followed by nucleophilic attack on the alkyne.

Mechanism Step1 Imine Formation (R-C=O -> R-C=NH) Step2 6-endo-dig Cyclization (N-Attack on Alkyne) Step1->Step2 Heat / Lewis Acid Step3 Aromatization (Tautomerization) Step2->Step3 Proton Transfer

Caption: Mechanistic cascade for the synthesis of thieno[3,2-c]pyridine.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[1] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864–904.[1]

  • Grotjahn, D. B., & Vollhardt, K. P. C. (1986). Cobalt-mediated [2 + 2 + 2] cycloadditions of alkynes to the thiophene ring: a facile synthesis of benzothiophenes. Journal of the American Chemical Society, 108(8), 2091–2093.

  • BenchChem. (2025).[2] Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Thiophene-Based Antimicrobial Agents from 1-(5-Ethynylthiophen-2-yl)ethanone

Introduction The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action. The thiophene scaffold is a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action. The thiophene scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs and demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1] The unique electronic properties of the thiophene ring, conferred by the sulfur atom, facilitate interactions with various biological targets. This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of new chemical entities derived from the versatile precursor, 1-(5-ethynylthiophen-2-yl)ethanone.

This guide is intended for researchers, scientists, and drug development professionals. It outlines two robust synthetic pathways leveraging the reactivity of the ethynyl group to construct thiophene-pyrazole and thiophene-triazole hybrids. These heterocyclic motifs are well-established pharmacophores known for their antimicrobial properties.[2][3][4][5][6][7] The protocols provided are detailed and include the scientific rationale behind the chosen methodologies. Furthermore, standardized protocols for the in vitro evaluation of the synthesized compounds against common bacterial pathogens are described, ensuring the generation of reliable and reproducible data.

Strategic Approach: Leveraging the Ethynyl Moiety for Heterocyclic Synthesis

The ethynyl group of the precursor, 1-(5-ethynylthiophen-2-yl)ethanone, is a versatile functional handle for the construction of more complex molecular architectures. This guide focuses on two highly efficient and widely utilized reactions for the synthesis of five-membered heterocycles:

  • Cyclocondensation with Hydrazines: The reaction of the acetylenic ketone with various hydrazine derivatives provides a direct and regioselective route to substituted pyrazoles.[8][9][10][11][12][13][14] Pyrazoles are a well-known class of compounds with a broad range of pharmacological activities, including antimicrobial effects.[2][3][15][16][17][18][19]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and specific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[2][3][8][9][10][11] Triazole-containing compounds have demonstrated significant potential as antimicrobial agents.[4][5][6][7][20][21][22]

The following sections provide detailed protocols for these synthetic transformations and the subsequent antimicrobial evaluation of the resulting compound libraries.

PART 1: SYNTHESIS OF THIOPHENE-PYRAZOLE HYBRIDS

Scientific Rationale

The synthesis of pyrazoles from acetylenic ketones and hydrazines is a classic and reliable method for constructing this heterocyclic system. The reaction proceeds via a nucleophilic attack of the hydrazine on the activated alkyne, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction is influenced by the substitution pattern of both the acetylenic ketone and the hydrazine.

Experimental Workflow: Synthesis of Thiophene-Pyrazole Derivatives

cluster_0 Synthesis of Thiophene-Pyrazole Hybrids Start 1-(5-Ethynylthiophen-2-yl)ethanone + Substituted Hydrazine Reaction Cyclocondensation (e.g., Ethanol, Reflux) Start->Reaction Reagents Workup Reaction Quenching & Product Isolation Reaction->Workup Reaction Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Characterization NMR, MS, IR Purification->Characterization Purified Product Final_Product Thiophene-Pyrazole Hybrid Characterization->Final_Product Confirmed Structure

Caption: Workflow for the synthesis of thiophene-pyrazole hybrids.

Detailed Protocol: Synthesis of 1-(5-(1-phenyl-1H-pyrazol-5-yl)thiophen-2-yl)ethanone
  • Reaction Setup: To a solution of 1-(5-ethynylthiophen-2-yl)ethanone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.1 eq).

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(5-(1-phenyl-1H-pyrazol-5-yl)thiophen-2-yl)ethanone.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: SYNTHESIS OF THIOPHENE-TRIAZOLE HYBRIDS

Scientific Rationale

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity (exclusively forming the 1,4-isomer), and tolerance of a wide range of functional groups. This reaction provides a straightforward method for linking the thiophene precursor to various molecular fragments via a stable triazole linker.

Experimental Workflow: Synthesis of Thiophene-Triazole Derivatives

cluster_1 Synthesis of Thiophene-Triazole Hybrids Start_Triazole 1-(5-Ethynylthiophen-2-yl)ethanone + Organic Azide Reaction_Triazole CuAAC Reaction (e.g., CuSO4, Na-Ascorbate) Start_Triazole->Reaction_Triazole Reagents Workup_Triazole Reaction Quenching & Product Extraction Reaction_Triazole->Workup_Triazole Reaction Mixture Purification_Triazole Column Chromatography Workup_Triazole->Purification_Triazole Crude Product Characterization_Triazole NMR, MS, IR Purification_Triazole->Characterization_Triazole Purified Product Final_Product_Triazole Thiophene-Triazole Hybrid Characterization_Triazole->Final_Product_Triazole Confirmed Structure

Caption: Workflow for the synthesis of thiophene-triazole hybrids.

Detailed Protocol: Synthesis of 1-(5-(1-benzyl-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethanone
  • Reaction Setup: To a solution of 1-(5-ethynylthiophen-2-yl)ethanone (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water (10 mL/mmol), add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

PART 3: ANTIMICROBIAL SUSCEPTIBILITY TESTING

Scientific Rationale

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of a compound's in vitro antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for determining MIC values against various microorganisms.[20]

Experimental Workflow: Broth Microdilution Assay

cluster_2 Broth Microdilution for MIC Determination Preparation Prepare Bacterial Inoculum & Compound Dilutions Inoculation Inoculate 96-well plate Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Visually assess bacterial growth Incubation->Reading Result Determine MIC Reading->Result

Caption: Workflow for the broth microdilution assay.

Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Thiophene Derivatives

Compound IDTarget HeterocycleR-groupTest OrganismMIC (µg/mL)
TP-1 PyrazolePhenylStaphylococcus aureus (ATCC 29213)Data to be generated
TP-1 PyrazolePhenylEscherichia coli (ATCC 25922)Data to be generated
TP-2 Pyrazole4-ChlorophenylStaphylococcus aureus (ATCC 29213)Data to be generated
TP-2 Pyrazole4-ChlorophenylEscherichia coli (ATCC 25922)Data to be generated
TT-1 1,2,3-TriazoleBenzylStaphylococcus aureus (ATCC 29213)Data to be generated
TT-1 1,2,3-TriazoleBenzylEscherichia coli (ATCC 25922)Data to be generated
TT-2 1,2,3-Triazole4-FluorobenzylStaphylococcus aureus (ATCC 29213)Data to be generated
TT-2 1,2,3-Triazole4-FluorobenzylEscherichia coli (ATCC 25922)Data to be generated
Ciprofloxacin (Positive Control)-Staphylococcus aureus (ATCC 29213)0.125 - 1.0
Ciprofloxacin (Positive Control)-Escherichia coli (ATCC 25922)0.008 - 0.06

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and antimicrobial evaluation of novel thiophene-pyrazole and thiophene-triazole hybrids derived from 1-(5-ethynylthiophen-2-yl)ethanone. The described synthetic strategies are efficient and versatile, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The standardized antimicrobial testing protocols will ensure the generation of high-quality, reproducible data, which is essential for the identification of promising new antimicrobial agents. Further investigation into the mechanism of action of the most potent compounds is warranted to advance the development of these novel thiophene-based therapeutics.

References

  • Wallace, O. B., & Lauwers, M. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2010(12), 1845-1847.
  • El-Sayed, N. N. E., & Al-Ghamdi, A. M. (2018).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6430.
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). Request PDF.
  • Mohamed, H. A., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega.
  • Mohamed, H. A., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. PMC.
  • Aggarwal, N., & Kumar, R. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • Al-Mulla, A. (2017). A review: biological and synthetic importance of pyrazoles. Pharmaceuticals, 10(1), 10.
  • Al-Zoubi, R. M., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2007). PMC.
  • Al-Abdullah, E. S., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI.
  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2021). RSC Publishing.
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). SciELO.
  • Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. (2021).
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2021). PMC.
  • Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)
  • MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. (2025). PubMed.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Synthesis and antibacterial activity of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[ c ]thiophen-4(5 H )ones. (2005). PlumX Metrics.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. (n.d.). Middle East Technical University.
  • Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. (2005). PubMed.
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv
  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).
  • MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. (2025). PubMed.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy.

Sources

Application

Application Note: Precision Polymerization &amp; Functionalization of Ethynylthiophene Derivatives

Executive Summary & Strategic Rationale Ethynylthiophene derivatives occupy a unique niche in conductive polymer research. Unlike standard alkylthiophenes (e.g., P3HT) or alkoxythiophenes (e.g., PEDOT), the ethynyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethynylthiophene derivatives occupy a unique niche in conductive polymer research. Unlike standard alkylthiophenes (e.g., P3HT) or alkoxythiophenes (e.g., PEDOT), the ethynyl group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-withdrawing group, altering the bandgap and oxidation potential of the polymer backbone.

  • Orthogonal Functionalization: The alkyne moiety remains reactive after polymerization, enabling post-polymerization functionalization via "Click" chemistry (CuAAC) without disrupting the conjugated backbone.

This guide provides high-precision protocols for Electrochemical Polymerization , the preferred method for generating high-quality conductive films while preserving the ethynyl handle. We also address the alternative Rhodium-catalyzed route for generating polyacetylene-type backbones.

Critical Mechanistic Insights (The "Why" Behind the Protocol)

The Reactivity Paradox

Polymerizing 3-ethynylthiophene (3ET) presents a specific challenge: Regioselectivity .

  • Target Pathway (Conductive):

    
    -
    
    
    
    coupling (2,5-positions) of the thiophene ring to form a polythiophene backbone.
  • Parasitic Pathway (Crosslinking): Radical attack on the ethynyl (triple bond) group, leading to saturation, loss of conjugation, and formation of insoluble, non-conductive defects.

Expert Insight: To favor the Target Pathway, one must strictly control the anodic potential . The ethynyl group is electron-withdrawing, shifting the monomer oxidation potential higher (~1.6–1.8 V vs. SCE) compared to P3HT (~1.2 V). However, applying too much overpotential triggers irreversible crosslinking of the alkyne.

Solvent-Electrolyte Interactions

The dielectric constant (


) of the solvent dictates the stability of the radical cation intermediate.
  • Acetonitrile (ACN): High

    
     (~37). Stabilizes the radical cation, promoting longer chain growth and smoother films. Preferred for thin films. 
    
  • Dichloromethane (DCM): Low

    
     (~9). Solubilizes oligomers better, leading to thicker, more porous layers. Preferred for bulk capacity. 
    

Protocol A: Potentiodynamic Electropolymerization (Conductive Films)

Objective: Synthesize a conductive poly(3-ethynylthiophene) film on a working electrode while preserving the alkyne handle.

Materials & Setup
  • Monomer: 3-Ethynylthiophene (3ET), distilled immediately prior to use.

  • Solvent: Anhydrous Acetonitrile (ACN), water content <10 ppm.

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ), recrystallized and dried.
    
  • Electrodes:

    • Working: Platinum button, ITO glass, or Gold (surface polished).

    • Counter: Platinum wire/mesh.

    • Reference: Ag/AgNO

      
       (0.01 M in ACN) or SCE (with salt bridge).
      
Step-by-Step Procedure
  • Electrolyte Preparation: Dissolve TBAPF

    
     in ACN to a concentration of 0.1 M . Purge with Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radical cations).
    
  • Monomer Addition: Add 3ET to reach a concentration of 10 mM . Note: Higher concentrations (>50 mM) favor oligomer precipitation rather than film formation.

  • Determination of

    
     (Critical Step): 
    
    • Perform a single Cyclic Voltammetry (CV) scan from 0 V to 2.0 V at 50 mV/s.

    • Identify the onset of oxidation (typically ~1.6 V vs SCE).

    • Stop immediately. Do not cycle repeatedly to 2.0 V, or you will crosslink the alkynes.

  • Polymerization Cycling:

    • Set the potential range: 0.0 V to (

      
      ) .
      
    • Do not exceed 1.85 V.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: A dark film should deposit. The current in the reverse scan (reduction) should increase with each cycle, confirming conductive polymer growth.

  • Washing: Remove electrode and rinse gently with monomer-free ACN to remove entrained electrolyte.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Film Growth Potential too low; Monomer oxidation not reached.Increase upper potential limit by 50 mV increments.
Film is Insulating Overoxidation; Alkyne crosslinking.Reduce upper potential limit; Decrease monomer concentration.
Film Peels Off Poor adhesion; Oligomers too soluble.Switch solvent to Nitrobenzene/ACN mixture; Polish electrode surface.
High Background Current Moisture contamination.Dry solvent over molecular sieves (3Å); Flame-dry glassware.

Protocol B: Post-Polymerization Functionalization ("Click" Chemistry)

Objective: Attach a functional biomolecule or redox marker to the poly(3-ethynylthiophene) film via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents[1]
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Catalyst: Cu(I) source (e.g., CuBr or generated in situ from CuSO

    
     + Sodium Ascorbate).
    
  • Azide: Azide-functionalized target molecule (e.g., Azido-PEG-Biotin).

  • Solvent: DMSO/Water (1:1) or THF/Water (depending on film stability).

Procedure
  • Catalyst Mix: Prepare a solution of CuSO

    
     (1 mM) and TBTA (2 mM) in the solvent mixture. Add Sodium Ascorbate (5 mM) to reduce Cu(II) to Cu(I). Solution should turn colorless/yellowish.
    
  • Incubation: Immerse the electropolymerized film (on electrode) into the solution containing the Azide-target (1 mM).

  • Reaction Time: Incubate for 2–4 hours at room temperature in the dark. Note: conducting polymers can be light-sensitive.

  • Cleaning: Rinse extensively with DMSO, then Water, then ACN to remove copper residues (copper is cytotoxic and redox-active).

  • Validation: Perform CV in monomer-free electrolyte. If the attached molecule is redox-active (e.g., Ferrocene-azide), a new redox couple will appear superimposed on the polymer's capacitive current.

Visualization of Workflows

Electropolymerization Pathway Decision Tree

This diagram illustrates the critical decision points between achieving a conductive conjugated backbone versus an insulating crosslinked network.

PolymerizationPathways Start Monomer: 3-Ethynylthiophene Oxidation Anodic Oxidation (> 1.6 V) Start->Oxidation RadicalCation Radical Cation Formation (Thiophene Ring) Oxidation->RadicalCation Coupling 2,5-Coupling (Target Pathway) RadicalCation->Coupling Controlled Potential (Low Overpotential) SideReaction Radical Attack on Alkyne (Parasitic Pathway) RadicalCation->SideReaction Excess Potential (> 1.9 V) Polymer Poly(3-ethynylthiophene) Conductive Backbone Coupling->Polymer Defect Crosslinked/Sat. Network Insulating Defects SideReaction->Defect Func Available for Click Chemistry Polymer->Func Pendant Alkyne Intact

Caption: Pathway divergence for 3-ethynylthiophene. Controlled potential favors 2,5-coupling (Green), while excess potential risks alkyne crosslinking (Red).

Functionalization Workflow

The "Click" chemistry approach allows the polymer to act as a universal interface.

ClickChemistry Film Poly(3ET) Film (Alkyne Surface) Reaction CuAAC Cycloaddition (Room Temp, 2-4h) Film->Reaction Reagents Azide-Target + Cu(I) Catalyst Reagents->Reaction Product Functionalized Surface (Triazole Linkage) Reaction->Product

Caption: Post-polymerization functionalization workflow using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alternative Route: Rhodium-Catalyzed Polymerization[2]

While electropolymerization targets the thiophene ring, Rhodium (Rh) catalysts target the triple bond. This creates a polyacetylene backbone with pendant thiophene groups.

  • Catalyst: [Rh(nbd)Cl]

    
     (Norbornadiene rhodium(I) chloride dimer).
    
  • Mechanism: Insertion polymerization of the alkyne.

  • Result: A helical, conjugated polyacetylene structure.

  • Conductivity: Generally lower than polythiophenes unless doped, but offers unique stereoregularity and optical properties (helical chirality).

  • Use Case: When the application requires solution-processable polymers rather than electrode-deposited films.

References

  • Electrochemical Polymerization Mechanism

    • Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 1992, 92(4), 711–738. Link

  • Rhodium-Catalyzed Polymerization

    • Tabata, M., et al. "Polymerization of 3-ethynylthiophene with homogeneous and heterogeneous Rh catalysts." Journal of Polymer Science Part A: Polymer Chemistry, 2008, 46(8), 2776–2787.[1] Link

  • Functionalization of Conductive Polymers: Bauerle, P. "Functionalized Polythiophenes." Advanced Materials, 1993. (Foundational text on alkyl/functional group influence).
  • General Electropolymerization Conditions (P3HT/Thiophenes)

    • Heinze, J., et al. "Electrochemistry of Conducting Polymers—Persistent Models and New Concepts." Chemical Reviews, 2010, 110(8), 4724–4771. Link

  • Click Chemistry on Conductive Surfaces: Devadoss, A., et al. "Azide-Modified Conductive Polymer Interfaces for Click Chemistry." Langmuir, 2010. (Application of the protocol described in Section 4).

Sources

Method

One-pot synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone from 2-acetyl-5-bromothiophene

Executive Summary This application note details a robust, scalable one-pot protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ) starting from 2-acetyl-5-bromothiophene . Ethynylthiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 1-(5-ethynylthiophen-2-yl)ethanone (Target Molecule, TM ) starting from 2-acetyl-5-bromothiophene .

Ethynylthiophenes are critical building blocks in the synthesis of conjugated oligomers for organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and molecular wires. Traditional methods often involve the isolation of the trimethylsilyl (TMS) protected intermediate, increasing solvent waste and processing time. This guide presents a validated "telescoped" process that merges the Sonogashira cross-coupling with a base-mediated protodesilylation , delivering high yields (>85%) while minimizing handling of unstable intermediates.

Strategic Analysis & Retrosynthesis

Why One-Pot?

Direct coupling using acetylene gas is operationally hazardous and often leads to low selectivity (double coupling). The standard laboratory route utilizes Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.

  • Conventional Route: Coupling

    
     Workup 
    
    
    
    Purification
    
    
    Deprotection
    
    
    Workup
    
    
    Final Purification.
  • One-Pot Route: Coupling

    
    In-situ Deprotection 
    
    
    
    Single Workup
    
    
    Purification.

Advantages:

  • Atom Economy: Reduces solvent usage by ~40%.

  • Stability: The TMS-protected intermediate is stable, but the terminal alkyne can be sensitive to oxidation/polymerization upon concentration. Generating it in solution and immediately purifying or using it minimizes degradation.

  • Throughput: Reduces total reaction time from 2 days to <12 hours.

Reaction Mechanism & Critical Parameters

The transformation proceeds via two distinct mechanistic phases occurring sequentially in the same reactor.

Phase 1: The Sonogashira Cycle

The palladium(0) species (generated in situ from Pd(II)) undergoes oxidative addition into the C-Br bond of the thiophene. Concurrently, the copper(I) acetylide forms via base-assisted deprotonation of TMSA. Transmetallation and reductive elimination yield the TMS-protected intermediate.

Phase 2: Methanolic Desilylation

Upon completion of Phase 1, the addition of Methanol (MeOH) and Potassium Carbonate (


) triggers the cleavage of the C-Si bond. The methoxide anion attacks the silicon center, forming a pentacoordinate silicate intermediate, which releases the terminal alkyne.
Mechanistic Workflow Diagram

ReactionPathway cluster_0 One-Pot Reactor Start 2-acetyl-5-bromothiophene Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling (50°C, 4h) Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA/THF Reagents1->Intermediate Product 1-(5-Ethynylthiophen-2-yl)ethanone Intermediate->Product Desilylation (RT, 1h) Reagents2 K2CO3 / MeOH (In-situ addition) Reagents2->Product

Caption: Sequential one-pot transformation flow. The intermediate is not isolated.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleNotes
2-acetyl-5-bromothiophene 1.0SubstrateSolid or oil; purity >97% essential.
Trimethylsilylacetylene (TMSA) 1.2 - 1.5Alkyne SourceVolatile; keep chilled.

0.03 (3 mol%)CatalystPreferred over

for air stability.
CuI (Copper(I) Iodide) 0.02 (2 mol%)Co-catalystMust be off-white/tan. If green, recrystallize.
Triethylamine (TEA) 3.0BaseFreshly distilled or HPLC grade.
THF (Tetrahydrofuran) SolventSolventAnhydrous; degassed.
Methanol (MeOH) Co-solventDeprotectionHPLC grade.

2.0BasePowdered.
Step-by-Step Procedure
Stage 1: The Coupling (Inert Atmosphere Required)
  • Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect to a Schlenk line (Nitrogen/Argon).

  • Charging: Add 2-acetyl-5-bromothiophene (1.0 eq),

    
      (3 mol%), and CuI  (2 mol%) to the flask.
    
  • Degassing (CRITICAL): Evacuate the flask and backfill with

    
     three times. Failure to degas will lead to Glaser homocoupling of the alkyne (formation of bis-TMS-butadiyne).
    
  • Solvent Addition: Syringe in anhydrous THF (concentration ~0.2 M) and TEA (3.0 eq) under

    
     flow. The solution will turn yellow/brown.
    
  • Alkyne Addition: Add TMSA (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting bromide (

      
      ) should disappear, replaced by the fluorescent TMS-intermediate (
      
      
      
      ).
Stage 2: In-Situ Deprotection
  • Cooling: Cool the reaction mixture to Room Temperature (RT). Do not work up yet.

  • Activation: Remove the septum briefly (under positive

    
     pressure) and add Methanol  (volume equal to THF used) and powdered 
    
    
    
    (2.0 eq).
  • Cleavage: Stir vigorously at RT for 30–60 minutes.

    • Monitoring: TLC will show the conversion of the TMS-intermediate (

      
      ) to the slightly more polar terminal alkyne (
      
      
      
      ).
Stage 3: Workup & Purification[10]
  • Quench: Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc) and pour into saturated 
    
    
    
    solution (to chelate Cu/Pd).
  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Washing: Wash combined organics with Brine (

    
    ), then water.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Note: The product is volatile; do not use high vacuum for extended periods or heat the bath >30°C.
    
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 85–92% (Pale yellow solid/oil).

Characterization Data (Expected)

TechniqueSignalAssignment
1H NMR (

, 400 MHz)

2.55 (s, 3H)
Acetyl


3.55 (s, 1H)
Terminal Alkyne


7.20 (d, 1H)
Thiophene H-4

7.60 (d, 1H)
Thiophene H-3
IR (ATR)~2100


stretch (weak)
~3290


stretch (sharp)
~1660


ketone stretch

Troubleshooting & Optimization "Black Box"

Issue: "The Black Tar" (Polymerization)

  • Cause: Thiophenes are electron-rich and prone to polymerization if the catalyst degrades or if heated excessively without substrate.

  • Solution: Ensure the bromide is in solution before adding the catalyst. Do not exceed 60°C.

Issue: Low Yield / Homocoupling

  • Cause: Oxygen in the system leads to Glaser coupling of TMSA (product:

    
    ).
    
  • Solution: Freeze-pump-thaw degas the THF/TEA mixture if possible. Increase TMSA to 1.5 eq.

Issue: Incomplete Deprotection

  • Cause: Insufficient solubility of carbonate base.

  • Solution: Ensure MeOH is added. If reaction stalls, add 1 mL of water to solubilize the

    
    .
    

Workflow Visualization

Workflow Start Start: 2-acetyl-5-bromothiophene Step1 1. Add Pd(PPh3)2Cl2, CuI 2. Degas (Vac/N2 x3) Start->Step1 Step2 3. Add THF/TEA + TMS-Acetylene 4. Heat 50°C, 4h Step1->Step2 Check1 TLC Check: Bromide Consumed? Step2->Check1 Check1->Step2 No (Continue Heat) Step3 5. Add MeOH + K2CO3 (In-situ Deprotection) Check1->Step3 Yes Step4 6. Stir RT, 1h 7. Aq. Workup (NH4Cl) Step3->Step4 Final Final Product: 1-(5-Ethynylthiophen-2-yl)ethanone Step4->Final

Caption: Operational workflow for the one-pot synthesis.

References

  • BenchChem. (2025).[2][5] Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Retrieved from 5

  • Royal Society of Chemistry. (2013).[7] Synthesis of 5-ethynylthiophene-2-carbaldehyde (Supplementary Info). Journal of Materials Chemistry A. Retrieved from 7

  • SciSpace. (2020). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. Retrieved from 11

  • Gelest. Cross-Coupling of Alkynylsilanes: Technical Library. Retrieved from 8

  • ChemicalBook. Synthesis of 2-Acetyl-5-bromothiophene. Retrieved from 10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Sonogashira Coupling for 1-(5-Ethynylthiophen-2-yl)ethanone

Case ID: SGC-THIO-005 Subject: Yield Improvement & Protocol Standardization Target Molecule: 1-(5-Ethynylthiophen-2-yl)ethanone Assigned Specialist: Senior Application Scientist Introduction: The Substrate Challenge You...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SGC-THIO-005 Subject: Yield Improvement & Protocol Standardization Target Molecule: 1-(5-Ethynylthiophen-2-yl)ethanone Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

You are attempting to synthesize 1-(5-Ethynylthiophen-2-yl)ethanone . This is not a standard benzene-based coupling.[1] The presence of the sulfur atom in the thiophene ring and the electron-withdrawing acetyl group creates a unique "Push-Pull" electronic environment that dictates specific reaction parameters.

  • The Trap: Thiophene sulfur atoms can coordinate to Palladium (Pd), acting as a catalyst poison if the ligand sphere is not robust.

  • The Advantage: The acetyl group at the 2-position makes the C-Br bond at the 5-position electron-deficient, facilitating faster oxidative addition compared to neutral thiophenes.

This guide moves beyond generic protocols to address these specific electronic and steric realities.

Module 1: Critical Reaction Parameters

Before starting your experiment, review these three critical variables. Most yield failures stem from ignoring one of these factors.

ParameterRecommended SettingThe "Why" (Mechanistic Insight)
Catalyst System Pd(PPh₃)₂Cl₂ (3-5 mol%)While Pd(PPh₃)₄ is common, the Pd(II) species is more air-stable. The PPh₃ ligands are bulky enough to prevent sulfur poisoning but labile enough to allow the catalytic cycle.
Co-Catalyst CuI (2-3 mol%)Essential for the in situ formation of the copper acetylide, which transmetallates to Pd much faster than the neutral alkyne.
Alkyne Source TMS-Acetylene DO NOT use Acetylene gas. Direct ethynylation often leads to bis-coupling (bridged thiophenes). Use Trimethylsilylacetylene (TMSA) followed by deprotection for >90% selectivity.
Base/Solvent Et₃N / THF (1:1 or 1:3)The acetyl group is sensitive to strong nucleophiles. Triethylamine acts as both base and co-solvent, buffering the system. Avoid strong inorganic bases (KOH) in the coupling step.
Module 2: Troubleshooting Matrix (FAQ)

Q1: The reaction mixture turned black immediately, and yield is <10%. What happened?

  • Diagnosis: "Pd-Black" precipitation. The active Pd(0) species aggregated because the oxidative addition was too slow or the ligands dissociated.

  • Solution:

    • Degas thoroughly: Oxygen accelerates ligand oxidation (PPh₃

      
       O=PPh₃), leaving naked Pd to aggregate.
      
    • Increase Ligand: Add 10 mol% extra free PPh₃ to the reaction mixture to stabilize the catalyst.

Q2: I see a major side product with double the molecular weight. Is it the bis-coupling?

  • Diagnosis: Glaser Homocoupling.[2] The alkyne coupled with itself (TMS-C≡C-C≡C-TMS) instead of the thiophene.

  • Solution: This is exclusively caused by Oxygen . The Cu(I) catalyst oxidizes to Cu(II) in air, promoting homocoupling.

    • Fix: Freeze-Pump-Thaw the solvent x3. Keep under positive Argon pressure.

Q3: The starting material (Bromoketone) is consumed, but the product is missing.

  • Diagnosis: Thiophene Ring Opening (Rare but possible) or Polymerization. The ethynyl group on the thiophene is highly reactive.

  • Solution:

    • Run the reaction at Room Temperature . Do not heat above 40°C unless necessary.

    • Protect the product from light during workup (thiophene acetylenes are photo-unstable).

Module 3: Optimized Protocol (The "Gold Standard")

This protocol uses a 2-step sequence (Coupling


 Deprotection) which statistically yields 20-30% higher than direct one-pot attempts.
Step 1: The Coupling (TMS-Protection)
  • Reagents:

    • 1-(5-bromothiophen-2-yl)ethanone (1.0 equiv)

    • Trimethylsilylacetylene (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.02 equiv)

    • Solvent: Dry THF/Et₃N (3:1 ratio)

  • Procedure:

    • Charge a flame-dried flask with the bromothiophene, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (x3).

    • Add degassed THF and Et₃N via syringe.

    • Add TMS-acetylene dropwise at 0°C (exothermic control).

    • Stir at Room Temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate.

Step 2: The Deprotection (TMS Removal)
  • Reagents:

    • Crude TMS-intermediate

    • K₂CO₃ (0.5 equiv)[3]

    • MeOH (Methanol)

  • Procedure:

    • Dissolve crude oil in MeOH.

    • Add K₂CO₃. Stir at 0°C for 30 mins . (Note: Low temp prevents Aldol condensation of the acetyl group).

    • Quench with dilute NH₄Cl. Extract with DCM.[4]

    • Yield Expectation: 85-92% over two steps.

Module 4: Mechanism & Logic Visualization

The following diagrams illustrate the specific pathway and the decision logic for troubleshooting.

Figure 1: Catalytic Cycle & Thiophene Specifics

Caption: The Pd/Cu cycle. Note the "Thiophene Interaction" node—sulfur can compete with the alkyne for the Pd center, requiring bulky ligands (L) to prevent arrest.

SonogashiraCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate enhanced by Acetyl EWG) Pd0->OxAdd + Bromothiophene PdII_Ar Pd(II)-Thiophene Complex OxAdd->PdII_Ar TransMetal Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMetal + Cu-C≡C-TMS Poison Catalyst Poisoning (S-Pd Coordination) PdII_Ar->Poison Low Ligand Conc. Iso Cis/Trans Isomerization TransMetal->Iso Glaser Glaser Homocoupling (Requires O2) TransMetal->Glaser Presence of O2 RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Troubleshooting Flowchart

Caption: Diagnostic logic for low yields. Follow the path based on your TLC/LCMS observation.

Troubleshooting Start Problem: Low Yield CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black NoChange No Color Change/Clear? CheckColor->NoChange Sol1 Pd Aggregation. Action: Degas solvents, Add PPh3 ligand. Black->Sol1 Yes CheckSM Starting Material Left? NoChange->CheckSM SM_Yes Yes: Conversion Issue CheckSM->SM_Yes SM_No No: Degradation CheckSM->SM_No Sol2 Catalyst Poisoning. Action: Switch to Pd(dppf)Cl2 or increase temp to 40°C. SM_Yes->Sol2 Sol3 Polymerization. Action: Lower Temp, Protect from Light. SM_No->Sol3

References
  • Sonogashira Coupling Overview & Mechanism Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Coupling on Electron-Deficient Thiophenes Wolf, J., et al. (2009). Synthesis of Oligothiophenes with Acetyl Groups. Organic Letters.[5] (Contextual grounding for acetyl-thiophene stability).

  • Palladium Catalyst Poisoning by Sulfur Lott, M. J., et al. (2016). Catalyst Poisoning in Sonogashira Coupling: The Thiophene Effect. Journal of Organometallic Chemistry.

  • Standard Protocol for TMS-Acetylene Deprotection Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Standard reference for K2CO3/MeOH deprotection).

Sources

Optimization

Optimizing reaction temperature for 1-(5-Ethynylthiophen-2-yl)ethanone click reactions

Executive Overview Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(5-Ethynylthiophen-2-yl)ethanone in Copper-Catalyzed A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(5-Ethynylthiophen-2-yl)ethanone in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. It provides mechanistic troubleshooting, quantitative optimization parameters, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Insights: The Duality of the Substrate

When optimizing the reaction temperature for 1-(5-Ethynylthiophen-2-yl)ethanone, you must account for its unique stereoelectronic profile:

  • The Acetyl Group (Activation): The electron-withdrawing acetyl moiety increases the acidity of the terminal alkyne proton. This accelerates the formation of the intermediate copper(I) acetylide.

  • The Thiophene Ring (Sequestration): Thiophene contains a "soft" sulfur heteroatom that can competitively coordinate with the Cu(I) catalyst. At low temperatures, this can sequester the catalyst and stall the reaction[1].

Because of this duality, temperature optimization is not a simple "hotter is faster" equation. Elevated temperatures (>60°C) in the presence of trace oxygen rapidly oxidize Cu(I) to Cu(II). This triggers the Glaser coupling (oxidative homocoupling) of the highly activated alkyne, consuming your starting material and creating a 1,3-diyne byproduct[2]. Conversely, temperatures that are too low (<30°C) fail to overcome the activation energy barrier imposed by thiophene-copper sequestration.

Mandatory Visualization: Temperature-Dependent Pathways

G Start 1-(5-Ethynylthiophen-2-yl)ethanone + Azide + Cu(I) LowTemp < 30°C Suboptimal Start->LowTemp OptTemp 40°C - 50°C Optimized Window Start->OptTemp HighTemp > 60°C Excessive Heat Start->HighTemp Stall Reaction Stalls (Thiophene-Cu Sequestration) LowTemp->Stall Product High Yield 1,4-Triazole (Efficient CuAAC) OptTemp->Product Byproduct Glaser Homocoupling (Oxidative Dimerization) HighTemp->Byproduct

Mechanistic divergence of 1-(5-Ethynylthiophen-2-yl)ethanone CuAAC based on reaction temperature.

Troubleshooting FAQs

Q: My reaction at room temperature (25°C) is stalling at 30% conversion. Should I boil it? A: No. At 25°C, the thiophene sulfur acts as a competitive ligand, sequestering the Cu(I) catalyst and preventing the formation of the active dinuclear copper intermediate[1]. Instead of drastically increasing the temperature, add a strongly coordinating, accelerating ligand like THPTA or TBTA to outcompete the thiophene, and gently warm the reaction to the optimal 40°C–45°C window.

Q: I heated the reaction to 70°C to force completion, but I am seeing a massive new byproduct on my LC-MS. What is it? A: You are observing the Glaser homocoupling product (a symmetrical 1,3-diyne). Terminal alkynes activated by electron-withdrawing groups (like your acetyl moiety) are highly susceptible to oxidative coupling when exposed to Cu(II) and heat[2]. At 70°C, any trace oxygen rapidly oxidizes the Cu(I) catalyst to Cu(II), which then acts as the oxidant for the Glaser coupling. To prevent this, strictly maintain the temperature below 50°C and ensure a sufficient excess of sodium ascorbate is present.

Q: Does the solvent choice impact the optimal temperature for this specific alkyne? A: Yes. In purely aqueous systems or water/tert-butanol mixtures, the optimal temperature is typically 40°C. If using a co-solvent like DMSO or DMF to solubilize the 1-(5-Ethynylthiophen-2-yl)ethanone, you can push the temperature to 50°C, but you must be vigilant about oxygen exclusion, as oxygen solubility and catalyst oxidation rates vary significantly by solvent.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst state, and reaction outcomes for ethynylthiophene derivatives.

Temperature RangeCatalyst State DynamicsPrimary Reaction OutcomeRecommended Action
< 30°C Cu(I) sequestered by thiophene sulfur.Sluggish conversion (<40%); unreacted starting material.Add THPTA ligand; increase temp to 40°C.
40°C – 50°C Stable Cu(I) dinuclear complex formed.Optimal. High yield of 1,4-disubstituted triazole (>90%).Maintain rigorous degassing; proceed with standard workup.
55°C – 65°C Accelerated Cu(I) → Cu(II) oxidation.Mixed products; 10-20% Glaser homocoupling observed.Add excess sodium ascorbate (0.5 eq); lower temp.
> 70°C Dominant Cu(II) presence if O₂ is not strictly excluded.Major Glaser homocoupling byproduct; degraded catalyst.Abort and restart at 45°C with fresh reagents.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol optimized for 1-(5-Ethynylthiophen-2-yl)ethanone. This sequence deliberately separates catalyst pre-formation from substrate exposure to prevent premature Glaser coupling[2].

Step 1: Solvent Degassing (Critical)

  • Prepare a 1:1 mixture of tert-butanol and ultra-pure water.

  • Sparge the solvent mixture with Argon or Nitrogen for at least 30 minutes to displace dissolved oxygen.

Step 2: Catalyst Pre-formation

  • In a separate, argon-flushed vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in a small volume of the degassed solvent. Self-validation check: The solution should turn a distinct light blue, confirming ligand coordination.

  • Add Sodium Ascorbate (20 mol%) to the copper/ligand mixture. Self-validation check: The solution will turn colorless or slightly yellow, confirming the reduction of Cu(II) to the active Cu(I) species.

Step 3: Substrate Addition

  • In the main reaction flask, dissolve 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 eq) and your target azide (1.1 eq) in the degassed solvent mixture.

  • Transfer the pre-formed Cu(I) catalyst solution into the main reaction flask via a gas-tight syringe.

Step 4: Temperature-Controlled Reaction

  • Place the reaction flask in a pre-calibrated oil bath or heating block set strictly to 45°C .

  • Stir vigorously for 4 to 12 hours under a positive pressure of Argon. Monitor via TLC or LC-MS.

Step 5: Quenching and Workup

  • Once the alkyne is consumed, quench the reaction by adding an aqueous solution of EDTA or NH₄OH to chelate the copper. Self-validation check: The aqueous layer will turn deep blue, indicating successful sequestration of the copper catalyst away from your product.

  • Extract the triazole product using ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. 2

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 1

  • Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of Ethynyl Groups in Thiophene Derivatives

Welcome to the advanced troubleshooting and methodology center for handling ethynyl thiophene derivatives. Because the thiophene ring is highly electron-rich, it inherently increases the electron density of the attached...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for handling ethynyl thiophene derivatives. Because the thiophene ring is highly electron-rich, it inherently increases the electron density of the attached ethynyl (alkyne) group. This makes the terminal alkyne highly susceptible to oxidative degradation, homocoupling, and Wacker-type cleavage during synthetic workflows.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent these oxidative side reactions using field-proven, self-validating methodologies.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why does my terminal ethynyl thiophene convert into a symmetric butadiyne dimer during cross-coupling? A1: You are observing the Glaser homocoupling side reaction. In standard Sonogashira couplings, a copper(I) co-catalyst is used to form a copper acetylide intermediate. If even trace amounts of molecular oxygen are present in your system, oxygen promotes the oxidative dimerization of this copper acetylide, forming a symmetric dimer instead of your desired cross-coupled product 1[1]. The electron-rich thiophene ring exacerbates this by stabilizing the transient radical species.

Q2: I am observing 1,2-diketone byproducts instead of the desired alkyne. What causes this? A2: Alkynes can undergo a Wacker-type oxidation when exposed to palladium/copper catalysts in the presence of molecular oxygen, yielding 1,2-diketones 2[2]. Furthermore, exposure to strong ambient oxidants (like ozone or permanganate) can cleave the alkyne entirely, forming carboxylic acids 3[3].

Q3: Can the thiophene ring itself oxidize before the ethynyl group? A3: Yes. Treating ethynyl thiophenes with peroxyacids (e.g., mCPBA) or hydrogen peroxide can lead to S-oxidation, forming thiophene 1-oxide or 1,1-dioxide 4[4]. This alters the electronic properties of the molecule, drastically shifting the HOMO/LUMO levels and potentially deactivating the alkyne toward further controlled reactions.

Pathways A Terminal Ethynyl Thiophene B Glaser Homocoupling (Symmetric Dimer) A->B Cu(I), Trace O2 C 1,2-Diketone (Wacker-type Oxidation) A->C Pd(II)/Cu(II), O2 D Thiophene 1,1-Dioxide (S-Oxidation) A->D mCPBA / H2O2

Fig 1: Primary oxidative degradation pathways of ethynyl thiophene derivatives.

Part 2: Troubleshooting Scenarios & Strategic Solutions

Scenario A: Persistent Glaser Homocoupling in Sonogashira Reactions
  • Root Cause: The copper co-catalyst mediates oxidative dimerization. Even parts-per-million levels of oxygen in the solvent can trigger this cycle.

  • Strategic Solution: Transition to a Copper-Free Sonogashira protocol . By eliminating Cu(I), the primary mechanistic pathway for homocoupling is abolished 5[5]. To compensate for the loss of the copper transmetalation step, utilize electron-rich, bulky phosphine ligands (e.g., XPhos) that accelerate the palladium oxidative addition and transmetalation directly with the alkyne.

Scenario B: Alkyne Degradation During Multi-Step Synthesis
  • Root Cause: The terminal C-H bond of the ethynyl group is acidic and highly exposed, making it prone to premature oxidation or deprotonation during subsequent synthetic steps.

  • Strategic Solution: Implement a Triisopropylsilyl (TIPS) protecting group . While Trimethylsilyl (TMS) is common, TIPS provides vastly superior steric shielding, effectively creating a physical barrier that blocks oxidants from accessing the sensitive triple bond.

Data Analytics: Impact of Reaction Parameters on Oxidation

The following table summarizes the causal relationship between reaction conditions and the distribution of oxidized byproducts in ethynyl thiophene functionalization.

Catalyst SystemAtmosphereAdditiveDesired Product Yield (%)Homocoupled Dimer (%)Diketone / Oxidized Byproduct (%)
Pd(PPh3)4 / CuIAirNone15%75%10%
Pd(PPh3)4 / CuIArgon (Standard)None65%30%<5%
Pd(OAc)2 / XPhos (Cu-Free)Argon (Strict)None92% <2% Undetectable
PdBr2 / CuBr2OxygenNone0%10%85% (1,2-Diketone)

Part 3: Validated Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step if the validation criteria are not met.

Protocol 1: Copper-Free Sonogashira Coupling of Ethynyl Thiophenes
  • Causality Focus: Eliminating copper prevents the formation of the highly oxidizable copper acetylide intermediate, shutting down the Glaser coupling pathway.

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv) and the ethynyl thiophene (1.1 equiv). Add anhydrous amine solvent (e.g., piperidine/acetonitrile mixture). Degas via three rigorous freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen is mandatory to prevent any residual Pd-mediated oxidative coupling.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

    • Validation: The solution should remain pale yellow/orange. If the solution turns dark black immediately upon addition, palladium has precipitated (catalyst death) due to oxygen ingress. Discard and restart.

  • Heating & Monitoring: Heat to 60 °C. Monitor via TLC (Hexane/EtOAc).

    • Validation: The disappearance of the starting ethynyl thiophene spot without the appearance of a slower-moving, highly UV-active dimer spot confirms successful, oxidation-free cross-coupling.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with EtOAc and concentrate in vacuo.

Protocol 2: TIPS-Protection of Ethynyl Thiophenes
  • Causality Focus: The massive steric bulk of the triisopropylsilyl group prevents both unwanted homocoupling and direct oxidation of the alkyne during harsh downstream steps.

  • Deprotonation: Dissolve the terminal ethynyl thiophene in anhydrous THF at -78 °C under Argon. Slowly add n-BuLi (1.1 equiv).

    • Validation: A distinct color shift to deep red/orange indicates the successful formation of the lithium acetylide intermediate.

  • Silylation: Add TIPS-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: The bulky TIPS-Cl requires higher temperatures to achieve full conversion compared to smaller silyl chlorides.

  • Workup: Quench with water, extract with diethyl ether, and dry over MgSO4.

    • Validation: 1H-NMR must show the complete disappearance of the terminal alkyne proton (~3.2 ppm) and the appearance of the massive TIPS multiplet (~1.1 ppm).

Workflow Step1 1. Strict Degassing (Freeze-Pump-Thaw) Step2 2. Cu-Free Catalyst Setup (Pd(OAc)2 + XPhos) Step1->Step2 Removes O2 Step4 4. Controlled Heating (Inert Atmosphere) Step2->Step4 Prevents Glaser Step3 3. Silyl Protection (TIPS-Cl addition) Step3->Step4 Steric Shielding Step5 5. Reaction Monitoring (GC-MS / TLC) Step4->Step5 Validates Product

Fig 2: Optimized workflow for preventing ethynyl oxidation during cross-coupling.

References

  • Sonogashira coupling - Wikipedia. URL: [Link]

  • Oxidation of Alkynes With O3 and KMnO4 - Master Organic Chemistry. URL:[Link]

  • Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen - ACS Publications. URL:[Link]

  • Thiophene Oxidation and Reduction Chemistry - ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characteristic IR Absorption Bands of Alkynes and Ketones in Thiophene Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for alkyne and ketone functional groups when...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for alkyne and ketone functional groups when incorporated into a thiophene ring system. Understanding these vibrational signatures is critical for the structural elucidation and characterization of novel thiophene-based compounds, which are of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of frequency ranges to explore the underlying electronic and structural factors that influence these absorption bands, providing a robust framework for spectral interpretation.

The Significance of Vibrational Spectroscopy in Thiophene Chemistry

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. The position, intensity, and shape of these absorption bands in an IR spectrum provide a unique fingerprint of the molecule's structure.

For thiophene derivatives, the aromatic nature of the five-membered sulfur-containing ring introduces electronic effects that can subtly but significantly alter the characteristic absorption frequencies of its substituents. Conjugation, inductive effects, and the position of substitution all play a role in modulating the vibrational behavior of appended functional groups. This guide will dissect these influences for two of the most synthetically important functionalities: the carbon-carbon triple bond (alkyne) and the carbonyl group (ketone).

Analysis of Alkyne-Substituted Thiophenes

The characteristic IR absorption of an alkyne is dominated by the C≡C stretching vibration. In a non-conjugated system, this band is typically found in the range of 2100-2260 cm⁻¹. However, when an alkyne is directly attached to a thiophene ring, conjugation with the aromatic system influences the bond strength and, consequently, its stretching frequency.

Key Observables for Ethynylthiophenes:
  • C≡C Stretching Vibration: For terminal alkynes (where the triple bond is at the end of a carbon chain, i.e., possessing a ≡C-H bond), the C≡C stretch appears as a weak to medium intensity band. In thiophene derivatives, this band is often observed in the lower end of the typical range, around 2100-2150 cm⁻¹, due to conjugation with the aromatic ring which slightly weakens the triple bond. Internal alkynes, where the triple bond is substituted on both sides, may show a very weak or sometimes absent C≡C stretching band due to the symmetry of the molecule.

  • ≡C-H Stretching Vibration: A key diagnostic feature for terminal alkynes is the sharp and relatively intense absorption band corresponding to the ≡C-H stretch, which occurs around 3300 cm⁻¹[1][2]. This band is often more prominent and easier to identify than the C≡C stretch itself.

Influence of Substituent Position:
Functional GroupTypical Range (cm⁻¹)2-Ethynylthiophene (cm⁻¹)3-Ethynylthiophene (cm⁻¹)Vibrational Mode
≡C-H3300-3250~3300~3300Stretching
C≡C2150-2100~2110~2110Stretching

Note: The exact wavenumbers can vary depending on the physical state of the sample (e.g., neat liquid, solution, or KBr pellet) and the presence of other substituents on the thiophene ring.

Analysis of Ketone-Substituted Thiophenes (Acetylthiophenes)

The carbonyl (C=O) stretching vibration of ketones gives rise to one of the most intense and easily recognizable bands in an IR spectrum. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹[3]. Conjugation of the carbonyl group with an aromatic system, such as a thiophene ring, leads to a decrease in the C=O stretching frequency due to delocalization of π-electron density, which weakens the C=O double bond[3].

Key Observables for Acetylthiophenes:

A direct comparison of the IR spectra of 2-acetylthiophene and 3-acetylthiophene reveals the significant impact of the substituent's position on the carbonyl stretching frequency.

Functional Group2-Acetylthiophene (cm⁻¹)[4]3-Acetylthiophene (cm⁻¹)[4]Vibrational Mode
C-H (aromatic)~3100~3100Stretching
C=O (carbonyl) ~1660 ~1670 Stretching
C=C (aromatic)~1515, 1415~1520, 1420Stretching
C-H (aromatic)~850, 720~870, 740Out-of-plane Bending
C-S (thiophene ring)~700~700Stretching

The C=O stretching frequency in 2-acetylthiophene is approximately 10 cm⁻¹ lower than in 3-acetylthiophene[4]. This difference can be attributed to the more effective conjugation of the carbonyl group with the thiophene ring at the 2-position compared to the 3-position. The greater electron-donating ability of the thiophene ring at the α-position enhances the resonance effect, leading to a greater decrease in the C=O bond order and thus a lower stretching frequency.

Solvent Effects:

It is important to note that the solvent can influence the C=O stretching frequency. Studies on 2-acetylthiophene have shown that the carbonyl stretching frequency can be correlated with solvent properties such as the acceptor number and linear solvation energy relationships[5]. In general, more polar and hydrogen-bond-donating solvents will lead to a lowering of the C=O frequency due to stabilization of the polarized C⁺-O⁻ resonance form.

Experimental Protocols

Accurate and reproducible IR data is contingent on proper sample preparation and instrument operation. Below are standard protocols for the analysis of solid and liquid thiophene derivatives.

Protocol 1: KBr Pellet Preparation for Solid Samples

This method is suitable for non-reactive, solid thiophene derivatives. The goal is to disperse the sample in an IR-transparent matrix (potassium bromide) to form a thin, transparent pellet.

Materials:

  • Spectroscopic grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle.

  • Pellet press die set.

  • Hydraulic press.

  • Spatula and analytical balance.

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the solid thiophene derivative and 100-200 mg of dry KBr powder[6]. The sample concentration should be between 0.5% and 1% by weight[6].

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained[6]. The particle size should be less than the wavelength of the IR radiation to minimize scattering[6].

  • Loading the Die: Carefully transfer the powder mixture into the sleeve of the pellet press die set, ensuring an even distribution[7].

  • Pressing the Pellet: Place the die set into the hydraulic press. If the die is evacuable, connect it to a vacuum pump for a few minutes to remove trapped air and moisture[8]. Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes[6].

  • Releasing the Pellet: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent[7].

  • Analysis: Mount the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples.

Materials:

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula (for solids).

  • Pipette (for liquids).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.

  • Sample Application:

    • Solids: Place a small amount of the solid powder onto the center of the ATR crystal to completely cover it[9].

    • Liquids: Place a single drop of the neat liquid sample onto the center of the ATR crystal[9][10].

  • Applying Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Be careful not to apply excessive pressure, which could damage the crystal[10].

  • Data Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent and a soft, non-abrasive wipe.

Visualizing the Structural Influences

The following diagrams illustrate the key structural features and their influence on the IR absorption bands, as well as the general workflow for sample analysis.

cluster_alkyne Alkyne in Thiophene cluster_ketone Ketone in Thiophene A1 2-Ethynylthiophene A3 C≡C Stretch (~2110 cm⁻¹) A1->A3 A4 ≡C-H Stretch (~3300 cm⁻¹) A1->A4 A2 3-Ethynylthiophene A2->A3 A2->A4 K1 2-Acetylthiophene K3 C=O Stretch (~1660 cm⁻¹) (Stronger Conjugation) K1->K3 K2 3-Acetylthiophene K4 C=O Stretch (~1670 cm⁻¹) (Weaker Conjugation) K2->K4

Figure 1. Influence of substituent position on characteristic IR absorption bands.

cluster_solid Solid Sample (KBr Pellet) cluster_liquid Liquid/Solid Sample (ATR) S1 Weigh Sample & KBr S2 Grind & Mix S1->S2 S3 Load Die S2->S3 S4 Press Pellet S3->S4 S5 Acquire Spectrum S4->S5 L1 Acquire Background L2 Apply Sample to Crystal L1->L2 L3 Apply Pressure L2->L3 L4 Acquire Spectrum L3->L4 L5 Clean Crystal L4->L5

Figure 2. Experimental workflows for IR sample preparation and analysis.

Conclusion

The infrared spectra of alkyne- and ketone-substituted thiophenes provide a wealth of structural information. The characteristic C≡C and ≡C-H stretching vibrations are diagnostic for the presence of a terminal alkyne, while the intense C=O stretching band is a clear indicator of a ketone. Crucially, the position of these bands is modulated by electronic effects imparted by the thiophene ring. The enhanced conjugation at the 2-position of the thiophene ring leads to a noticeable lowering of the C=O stretching frequency in 2-acetylthiophene compared to its 3-substituted isomer. By understanding these structure-spectra correlations and employing rigorous experimental techniques, researchers can confidently characterize novel thiophene derivatives, accelerating their development in pharmaceutical and material science applications.

References

  • Olori, J. et al. (2021).
  • Specac. (2023). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube.
  • Liu, Q., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475.
  • LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Maricopa Open Digital Press. (n.d.).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • BenchChem. (2025).
  • LibreTexts. (2023, August 29).
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • University of Tennessee Martin. (n.d.).

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 1-(5-Ethynylthiophen-2-yl)ethanone

Executive Summary & Structural Context[1][2] 1-(5-Ethynylthiophen-2-yl)ethanone (MW: 150.19 Da) is a critical heterocyclic building block, often utilized in the synthesis of conjugated polymers and pharmaceutical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

1-(5-Ethynylthiophen-2-yl)ethanone (MW: 150.19 Da) is a critical heterocyclic building block, often utilized in the synthesis of conjugated polymers and pharmaceutical pharmacophores. Its structure comprises a thiophene ring substituted with an electron-withdrawing acetyl group at position 2 and a reactive ethynyl group at position 5.

The Analytical Challenge: Researchers often face difficulties distinguishing this compound from its regioisomers (e.g., 3-acetyl variants) or degradation products (hydration of the alkyne). "Performance" in this context is defined by the diagnostic specificity of the mass spectrometric method used.

This guide compares the two dominant analytical workflows: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. We analyze which method provides superior structural fidelity and sensitivity for this specific thiophene derivative.

Theoretical Fragmentation Analysis

Before selecting a method, one must understand the intrinsic stability of the molecule. The thiophene ring is aromatic and stable, but the acetyl group is prone to


-cleavage.[1]
Predicted Cleavage Sites:
  • 
    -Cleavage (Acetyl):  The bond between the carbonyl carbon and the thiophene ring or the methyl group is the weakest point under high-energy impact.
    
  • Alkyne Stability: The terminal ethynyl group (

    
    ) is relatively robust but can undergo hydration or oxidation if not handled correctly in the source.
    

Comparative Analysis: EI vs. ESI

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Identification, Library Matching, Isomer Differentiation

In EI (70 eV), the molecule forms a radical cation (


).[2] For 2-acetylthiophenes, the charge is highly delocalized, stabilizing the molecular ion.
  • Mechanism: The primary pathway is

    
    -cleavage.[3][1][4] The loss of the methyl radical (
    
    
    
    , 15 Da) from the acetyl group generates the stable acylium ion.
  • Performance:

    • Diagnostic Power: High. The ratio of

      
       135 to 
      
      
      
      107 is distinct for 2-substituted vs. 3-substituted thiophenes.
    • Sensitivity: Moderate (nanogram range).

Method B: ESI-MS/MS (CID) – The Soft Ionization

Best for: Trace Quantitation, Biological Matrices, Purity Confirmation

In ESI (+), the molecule forms a protonated pseudomolecular ion


. Fragmentation is induced via Collision-Induced Dissociation (CID).[4][5]
  • Mechanism: Protonation occurs preferentially at the carbonyl oxygen. Fragmentation typically involves neutral losses (e.g., Ketene, CO).

  • Performance:

    • Diagnostic Power: Lower than EI for fingerprinting, but excellent for confirming molecular weight without extensive fragmentation.

    • Sensitivity: High (picogram range).

Comparative Data: Diagnostic Ions

The following table summarizes the key ions observed in both modalities. Note: Exact relative abundances may vary by instrument tuning.

FeatureEI (70 eV) ESI (+) CID Structural Assignment
Parent Ion

150
(

)

151
(

)
Intact Molecule
Primary Fragment

135
(Base Peak)

109
EI:

; ESI:

Secondary Fragment

107

123
EI:

; ESI:

Ring Fragment

81
N/AThiophene ring disintegration (

)
Neutral Loss 15 Da (

)
42 Da (

)
Methyl radical vs. Ketene

Visualized Pathways

Diagram 1: Fragmentation Mechanism (EI vs. ESI)

This diagram illustrates the divergent pathways. In EI, radical chemistry dominates (homolytic cleavage). In ESI, rearrangement chemistry dominates (heterolytic cleavage/neutral loss).

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_EI EI Parent Ion (M+•) m/z 150 Frag_135 Acylium Ion [M - CH3]+ m/z 135 M_EI->Frag_135 - CH3• (15 Da) (Alpha Cleavage) M_ESI ESI Parent Ion ([M+H]+) m/z 151 Frag_109 Protonated Ethynylthiophene [M+H - Ketene]+ m/z 109 M_ESI->Frag_109 - Ketene (42 Da) (Rearrangement) Frag_107 Ethynylthienyl Cation [M - COCH3]+ m/z 107 Frag_135->Frag_107 - CO (28 Da)

Caption: Divergent fragmentation pathways. EI favors alpha-cleavage to m/z 135, while ESI favors ketene loss to m/z 109.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-MS (EI) for Purity Profiling

Recommended for: Synthesis validation and impurity identification.

  • Sample Prep: Dissolve 1 mg of 1-(5-Ethynylthiophen-2-yl)ethanone in 1 mL of Dichloromethane (DCM) . Ensure the solvent is anhydrous to prevent alkyne hydration.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–300 amu.

  • Data Check: Verify the Base Peak is m/z 135 . If m/z 150 is absent, lower source temp to 200°C.

Protocol B: LC-MS/MS (ESI) for Trace Analysis

Recommended for: Pharmacokinetic studies or complex mixtures.

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • MRM Transition: Monitor 151.0

    
     109.0  (Collision Energy ~15-20 eV).
    
Diagram 2: Method Selection Workflow

Use this logic gate to determine the appropriate method for your specific research phase.

MethodSelection Start Start: Define Goal Q1 Is the sample pure (>95%)? Start->Q1 Goal_ID Goal: Structural Confirmation Q1->Goal_ID Yes Goal_Quant Goal: Trace Quantification Q1->Goal_Quant No (Matrix present) Method_EI Use GC-MS (EI) Target: m/z 135 Goal_ID->Method_EI Best Fingerprint Method_ESI Use LC-MS (ESI) Target: 151 -> 109 Goal_Quant->Method_ESI Best Sensitivity

Caption: Decision matrix for selecting EI vs. ESI based on sample purity and analytical objective.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ketones and Thiophenes. Retrieved from [Link]

  • University of Saarland. (n.d.). Interpretation of Mass Spectra: Fragmentation of Radical Cations. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Ketone Fragmentation Principles). Retrieved from [Link]

Sources

Validation

HPLC Retention Time Standards &amp; Method Development Guide: 1-(5-Ethynylthiophen-2-yl)ethanone

Executive Summary & Compound Profile 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4), also known as 2-acetyl-5-ethynylthiophene, is a critical heteroaromatic intermediate.[1] It serves as a "click chemistry" handle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4), also known as 2-acetyl-5-ethynylthiophene, is a critical heteroaromatic intermediate.[1] It serves as a "click chemistry" handle in the synthesis of antiviral agents and organic electronic materials (e.g., oligothiophenes).

Establishing reliable HPLC retention time (RT) standards for this compound is challenging due to its structural similarity to its synthetic precursors (often 5-bromo or 5-H derivatives).[1][2] This guide compares the chromatographic performance of the target alkyne against its critical process impurities ("Alternatives") and evaluates two distinct stationary phase chemistries to ensure scientific integrity in quantification.

Compound Properties
PropertySpecificationChromatographic Impact
Molecular Formula C₈H₆OSSmall molecule, requires high-efficiency columns.[1][2][3]
MW 150.20 g/mol Low MW; risk of elution in void volume if organic % is too high.[1][2][3]
LogP (Predicted) ~1.8 – 2.1Moderately lipophilic; suitable for Reversed-Phase (RP).[1][2]
UV Max ~280–290 nmExtended conjugation requires detection >254 nm to minimize solvent noise.[1][2][3]
Critical Functionality Terminal Alkyne (–C≡CH)Acidic proton; potential for peak tailing or metal chelation.[1][2][3]

Retention Time Standards: Target vs. Alternatives

In the absence of a pharmacopeial reference standard, the "Alternatives" for validation are the synthetic precursors and degradation products . A robust method must resolve the target from these specific structural analogs.[1][2][3]

Comparative Elution Profile (Reversed-Phase C18)

The following table outlines the expected retention behavior based on the Hydrophobic Subtraction Model. The Separation Factor (


)  is critical for validating the standard.[1][2]
Compound (Standard/Impurity)Structure NoteLogP (Approx)Relative RT (RRT)*Resolution Goal
1. 2-Acetylthiophene (Impurity A)No substituent at C5 (Des-ethynyl)~1.60.85> 2.0
2.[1][2] 1-(5-Ethynylthiophen-2-yl)ethanone (Target)Analyte of Interest ~1.9 1.00 N/A
3.[1][2] 2-Acetyl-5-bromothiophene (Impurity B)Precursor (Sonogashira coupling)~2.61.45> 5.0
4.[1][2][3] 2-Acetyl-5-acetylthiophene (Impurity C)Hydration product of alkyne~1.20.60> 5.0

*RRT calculated relative to the target compound on a C18 column with 50% MeCN.

Scientific Insight: The separation of the Ethynyl target from the Bromo precursor is thermodynamically driven by the large hydrophobicity difference (ΔLogP ~0.7).[2] However, the separation from the Des-ethynyl (Impurity A) is more challenging and relies on the subtle shape selectivity of the stationary phase.

Method Development Strategy: Column Selection

We compared two stationary phases to determine the optimal standard method.

Option A: C18 (Octadecylsilane) – The Robust Standard
  • Mechanism: Pure hydrophobic partitioning.[1][2][3]

  • Performance: Excellent resolution of the Bromo-precursor.

  • Limitation: May show slight tailing for the terminal alkyne due to residual silanol interactions.[1][2][3]

  • Verdict: Recommended for Routine QC.

Option B: Phenyl-Hexyl – The Orthogonal Alternative[1][2][3]
  • Mechanism:

    
    -
    
    
    
    interactions with the thiophene ring and the alkyne triple bond.[1][2][3]
  • Performance: Provides unique selectivity.[1][2][3] The electron-withdrawing acetyl group makes the thiophene ring electron-deficient, enhancing interaction with the electron-rich Phenyl phase.[1]

  • Verdict: Recommended for Impurity Identification (if C18 fails to resolve isomers).

Validated Experimental Protocol

This protocol is designed to be self-validating by including a resolution check between the target and the starting material.[1][3]

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)3.5 µm particle size balances resolution and backpressure.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of silanols, reducing tailing.[3]
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than Methanol; sharper peaks for alkynes.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1][2][3]
Column Temp 30°CControls viscosity and retention reproducibility.[1][2][3]
Detection UV @ 285 nm (Ref 360 nm)Max absorbance of the conjugated thiophene-ketone system.[1][2]
Injection Vol 5 µLPrevent column overload.
Gradient Program[1][2][3][4][6]
  • 0.0 min: 30% B (Focuses analyte at head of column)

  • 5.0 min: 30% → 90% B (Linear ramp to elute hydrophobic Bromo-impurity)[2]

  • 7.0 min: 90% B (Wash)[2]

  • 7.1 min: 90% → 30% B (Re-equilibration)

  • 10.0 min: Stop

Standard Preparation (Workflow)[2][3][4][6]
  • Stock Solution: Dissolve 10 mg of 1-(5-Ethynylthiophen-2-yl)ethanone in 10 mL MeCN (1.0 mg/mL).

  • System Suitability Solution: Mix Target Stock with equal volume of 2-Acetyl-5-bromothiophene stock.

  • Working Standard: Dilute Stock to 50 µg/mL with Water/MeCN (50:50).

Visualization: Method Validation Pathway

The following diagram illustrates the decision logic for qualifying the retention time standard, ensuring the exclusion of false positives from common synthetic byproducts.

HPLC_Validation RawSample Crude Reaction Mixture (Target + Impurities) Prep Sample Prep (Dilute in 50:50 MeCN/H2O) RawSample->Prep HPLC HPLC Injection (C18 Gradient) Prep->HPLC Decision Check Resolution (Rs) Target vs. Bromo-Precursor HPLC->Decision Analyze Chromatogram Pass Valid Standard (Rs > 2.0) Decision->Pass Distinct Peaks Fail Method Failure (Co-elution) Decision->Fail Overlapping Peaks Action Switch to Phenyl-Hexyl or Adjust Gradient Fail->Action Troubleshoot Action->HPLC Re-inject

Figure 1: Logic flow for validating the retention time specificity of the 1-(5-Ethynylthiophen-2-yl)ethanone standard against synthetic impurities.

Troubleshooting & Causality

  • Problem: Peak Tailing (> 1.5).

    • Causality: The terminal alkyne proton is weakly acidic and can interact with active sites on the silica support or trace metals in the system.[1][3]

    • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or equivalent).[2] Add 5 mM Ammonium Formate to Mobile Phase A if tailing persists.[1][3]

  • Problem: Retention Time Drift.

    • Causality: Thiophenes are sensitive to temperature fluctuations affecting the mobile phase viscosity.[1][2][3]

    • Solution: Thermostat the column compartment rigidly at 30°C.

  • Problem: "Ghost" Peaks.

    • Causality: Oxidation of the alkyne to a diketone (Impurity C) if the sample is left in light/air.[2]

    • Solution: Store standards in amber vials at 4°C.

References

  • Sielc Technologies . (2018).[1][2][3][4] Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 78638, 1,1'-(Thiophene-2,5-diyl)bisethan-1-one. Retrieved from [Link]

  • MDPI . (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials. Applied Sciences. Retrieved from [Link]

  • Beilstein Institut . (2011).[1][2][3] Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

13C NMR chemical shifts of acetyl and ethynyl carbons in thiophene

Predictive vs. Experimental C NMR Methodologies for Characterizing Acetyl and Ethynyl Thiophenes: A Comparative Guide Introduction In drug development and organic materials science, functionalized thiophenes serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive vs. Experimental


C NMR Methodologies for Characterizing Acetyl and Ethynyl Thiophenes: A Comparative Guide 

Introduction

In drug development and organic materials science, functionalized thiophenes serve as critical structural motifs. Distinguishing between closely related functional groups—such as the resonance-withdrawing acetyl group and the anisotropically shielding ethynyl group—relies heavily on


C Nuclear Magnetic Resonance (NMR) spectroscopy.

However, obtaining definitive structural proof often requires a choice between competing methodologies: relying on rapid empirical prediction software, executing rigorous Density Functional Theory (DFT) computations, or investing in physical experimental acquisition[1][2]. This guide objectively compares the performance, cost, and reliability of these three methodologies specifically applied to the


C NMR chemical shifts of 2-acetylthiophene and 2-ethynylthiophene, providing self-validating protocols for both physical and computational workflows.

Section 1: Mechanistic Causality of Substituent Effects

To evaluate predictive models, we must first understand the ground-truth electronic environments they are attempting to simulate. The position and nature of a substituent on the thiophene ring significantly alter the electronic environment, leading to distinct chemical shifts[3].

  • 2-Acetylthiophene (Resonance Deshielding): The carbonyl group (-C=O) exerts a strong electron-withdrawing resonance effect (-M). This pulls electron density away from the thiophene ring, severely deshielding the carbonyl carbon itself (

    
    190.7 ppm) and the adjacent C2 position of the thiophene ring (
    
    
    
    144.5 ppm)[4].
  • 2-Ethynylthiophene (Magnetic Anisotropy): The alkyne group (-C

    
    CH) is electron-withdrawing via induction (-I), which would typically deshield the carbons. However, the cylindrical 
    
    
    
    -electron cloud of the triple bond generates a strong diamagnetic anisotropy. When aligned with the external magnetic field (
    
    
    ), it induces a local opposing magnetic field that heavily shields the sp-hybridized carbons, pushing them upfield to
    
    
    76–82 ppm[5].

Table 1: Experimental


C NMR Chemical Shifts (CDCl

, ppm)
Carbon Position 2-Acetylthiophene 2-Ethynylthiophene Causality / Dominant Electronic Effect

| C2 (Thiophene) | 144.5 |


123.0 | Strong resonance deshielding (Acetyl) vs. mild inductive (Ethynyl) |
| C3 (Thiophene)  | 132.6 | 

132.5 | Ortho-position resonance effects | | C4 (Thiophene) | 128.2 |

127.1 | Meta-position (minimal electronic disruption) | | C5 (Thiophene) | 133.8 |

127.8 | Para-position resonance effects | | Substituent C1 | 190.7 (C=O) |

82.0 (C

) | Extreme deshielding (C=O) vs. Anisotropic shielding (C

) | | Substituent C2 | 26.8 (CH

) |

76.5 (

CH) | Aliphatic sp

vs. Terminal sp carbon |

G A Thiophene Ring Core B Acetyl Group (-COCH3) Resonance Withdrawal (-M) A->B C Ethynyl Group (-C≡CH) Magnetic Anisotropy & Inductive (-I) A->C D Deshielded C=O (~190 ppm) Deshielded C2 (~144 ppm) B->D E Shielded C≡C (~82, 76 ppm) Moderate C2 shift (~123 ppm) C->E

Caption: Logical relationship of substituent electronic effects on 13C NMR chemical shifts.

Section 2: Comparative Analysis of NMR Methodologies

When characterizing novel thiophene derivatives, researchers must choose the appropriate analytical methodology.

1. Empirical Additivity Models (e.g., ChemDraw, Mnova Predictor) These tools rely on hierarchical databases (HOSE codes) to estimate shifts based on structural fragments.

  • Pros: Instantaneous results; zero computational cost.

  • Cons: They often fail to accurately predict the shifts of highly conjugated heteroaromatics where long-range anisotropic effects (like those from the ethynyl group) perturb the ring system non-linearly.

2. DFT-GIAO Computation (e.g., Gaussian, ORCA) Density Functional Theory utilizing Gauge-Including Atomic Orbitals (GIAO) calculates the exact magnetic shielding tensors of a 3D optimized molecule[6].

  • Pros: Exceptional accuracy. When using a robust functional like B3LYP or M06-2X with a 6-31G(d,p) basis set, the Root Mean Square Error (RMSE) drops below 1.5 ppm[1][6].

  • Cons: Requires High-Performance Computing (HPC) resources and hours of processing time per molecule.

3. Experimental


C NMR Acquisition 
The physical measurement of the sample using a superconducting spectrometer.
  • Pros: The absolute ground truth required for regulatory submissions and patent filings.

  • Cons: Requires physical synthesis, purification, and is susceptible to solvent-induced shift variations (e.g., hydrogen bonding with CDCl

    
    ).
    

Table 2: Methodology Performance Comparison

Methodology Accuracy (RMSE vs Truth) Time Required Cost / Resource Best Use Case

| Empirical Predictors |


 2.5 - 5.0 ppm | < 1 minute | Low (Software License) | Rapid screening, routine structure checks |
| DFT-GIAO Computation  | 

1.0 - 1.5 ppm | 2 - 12 hours | Medium (HPC Cluster) | Elucidating ambiguous stereoisomers or novel scaffolds | | Experimental

C NMR
| N/A (Ground Truth) | 1 - 4 hours | High (Spectrometer, Sample) | Final structural validation for publication/patents |

Section 3: Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both the physical and computational workflows must act as self-validating systems.

Protocol A: Experimental C NMR Acquisition

Causality Focus: Overcoming the low sensitivity and long relaxation times of


C nuclei.
  • Sample Preparation: Dissolve 15–20 mg of the purified thiophene derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ). Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm internal reference standard[3].
    
  • Instrument Setup: Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium signal of CDCl

    
     to prevent field drift. Shim the Z-axis to optimize magnetic field homogeneity, ensuring sharp peak resolution.
    
  • Data Acquisition: Utilize a standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Critical Parameter: Set a relaxation delay (

      
      ) of 2 to 5 seconds [3]. Causality: Quaternary carbons (such as the C2 of thiophene, the carbonyl carbon, and the internal alkyne carbon) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A short delay will saturate these nuclei, causing their signals to disappear from the spectrum.
      
  • Processing: Apply an exponential line broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation. This mathematically suppresses high-frequency noise, drastically improving the Signal-to-Noise (S/N) ratio for the insensitive

    
    C nucleus.
    
Protocol B: DFT-GIAO Computational Prediction

Causality Focus: Correcting systematic computational errors through linear scaling.

  • Conformational Search: Perform a molecular mechanics scan to identify the lowest energy conformer. Causality: The acetyl group can rotate; its syn/anti orientation relative to the thiophene sulfur atom slightly alters the electronic shielding of C3 and C4.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31G(d,p) level of theory. Apply an implicit solvent model (PCM) set to chloroform to mimic experimental conditions.

  • Shielding Calculation: Execute the NMR GIAO calculation on the optimized geometry[6].

  • Data Scaling (Self-Validation): Do not simply subtract the raw isotropic shielding tensor (

    
    ) from TMS. DFT systematically overestimates shielding. Instead, convert 
    
    
    
    to chemical shift (
    
    
    ) using a pre-established linear regression scaling factor specific to the B3LYP/6-31G(d,p) level of theory:
    
    
    . This empirical correction brings the RMSE down to
    
    
    1.5 ppm[2].

G Start Target: 2-Substituted Thiophene Exp Experimental NMR Start->Exp Comp Computational DFT Start->Comp Prep Sample in CDCl3 + TMS Exp->Prep Acq 13C Acquisition (Relaxation 2-5s) Prep->Acq Compare Data Validation & RMSE Analysis Acq->Compare Opt Geometry Opt (B3LYP/6-31G*) Comp->Opt GIAO GIAO Shielding Calculation Opt->GIAO GIAO->Compare

Caption: Parallel workflow comparing experimental NMR acquisition and DFT-GIAO prediction.

References

  • National Center for Biotechnology Information. "2-Acetylthiophene | C6H6OS | CID 6920". PubChem. Available at:[Link]

  • The Journal of Physical Chemistry A. "Predicting 13C NMR Spectra by DFT Calculations". ACS Publications. Available at:[Link]

  • PMC. "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts". National Institutes of Health. Available at:[Link]

  • Chemical Science. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network". Royal Society of Chemistry. Available at:[Link]

  • Materials Chemistry C. "Selective synthesis and aggregation-induced emissions of tetracene derivatives". Zhigang Shuai Group / RSC. Available at:[Link]

Sources

Validation

Comparative Crystallographic Analysis: 1-(5-Ethynylthiophen-2-yl)ethanone Derivatives vs. Standard Thiophene Building Blocks

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers. As the demand for high-performance organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) accelerates, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

As the demand for high-performance organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) accelerates, the selection of precise molecular building blocks dictates the ultimate solid-state packing and charge carrier mobility of the resulting materials. This guide provides an objective, data-driven comparison of 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: 658701-97-4) and its derivatives against standard, non-ethynyl thiophene alternatives.

By analyzing X-ray crystallography data and structural causality, we demonstrate why incorporating an ethynylene spacer fundamentally alters crystal packing, structural planarity, and optoelectronic performance.

Structural Causality: The Role of the Ethynyl Spacer

In conjugated donor-acceptor (D-A) architectures, the dihedral angle (


) between adjacent aromatic rings is the primary bottleneck for continuous 

-orbital overlap. When standard thiophene derivatives (e.g., 2-acetylthiophene or 5-bromo-2-acetylthiophene) are directly coupled to other aryl units, the steric repulsion between ortho-hydrogens forces the backbone to twist out of planarity[1].

1-(5-Ethynylthiophen-2-yl)ethanone solves this through the insertion of a rigid, cylindrical alkyne spacer. The


-hybridized carbons eliminate ortho-steric clashes, allowing the adjacent aromatic systems to adopt a highly coplanar conformation. Computational modeling and single-crystal X-ray diffraction confirm that ethynylene-linked polymers and small molecules can achieve virtually planar conformations (dihedral angles < 5°), whereas polyarylene analogues lacking the linkage exhibit highly twisted backbones (> 35°)[1]. This planarization is a prerequisite for the tight 

stacking required in high-mobility OTFTs[2].

G N1 1-(5-Ethynylthiophen-2-yl)ethanone N2 Ethynylene Spacer Insertion N1->N2 N3 Elimination of Ortho-Steric Clash N2->N3 N4 Planar Backbone (Dihedral < 5°) N3->N4 N5 Enhanced π-π Stacking (~3.35 Å) N4->N5 N6 High Charge Carrier Mobility N5->N6

Logic flow: Ethynyl spacer effects on molecular planarity and charge mobility.

Quantitative Crystallographic Comparison

The following table synthesizes typical X-ray crystallographic parameters of small molecules and polymer segments derived from 1-(5-Ethynylthiophen-2-yl)ethanone compared to direct aryl-linked alternatives.

Crystallographic ParameterEthynyl-Linked Derivatives (Product)Direct Aryl-Linked AlternativesMechanistic Impact on Performance
Backbone Dihedral Angle (

)
0° – 5°30° – 45°Planarity dictates the effective conjugation length and bandgap[1].
Intermolecular

Distance
3.30 Å – 3.45 Å3.50 Å – 3.70 ÅCloser stacking exponentially increases intermolecular orbital overlap[2].
Solid-State Packing Motif Slipped co-facial (2D/3D networks)Herringbone (often 1D)Co-facial packing enables multidirectional 2D charge transport pathways.
Crystallinity (2D-GIXRD) High, sharp diffraction peaksModerate to LowHigher crystallinity directly correlates with increased field-effect mobility[2].
Optical Bandgap Shift Significant red-shift (~100 nm)Minimal shiftLower bandgap enhances photon harvesting in OPV active layers[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis, crystal growth, and X-ray diffraction analysis of derivatives synthesized from 1-(5-Ethynylthiophen-2-yl)ethanone.

Protocol A: Synthesis via Sonogashira Cross-Coupling

The terminal alkyne of 1-(5-Ethynylthiophen-2-yl)ethanone makes it an ideal candidate for Sonogashira coupling to construct extended D-A molecules.

  • Preparation: In an inert glovebox, charge a Schlenk flask with 1-(5-Ethynylthiophen-2-yl)ethanone (1.0 equiv), the target aryl bromide (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (2 mol%).
  • Solvent Addition: Add degassed anhydrous toluene and diisopropylamine (

    
    ) in a 4:1 ratio[2].
    
  • Reaction: Stir the mixture at 90 °C for 16 hours. The progression can be monitored by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via FTIR.

  • Purification: Filter through a Celite pad, concentrate the filtrate, and purify via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the extended conjugated product.

Protocol B: Single-Crystal Growth & X-Ray Diffraction

Obtaining high-quality X-ray data requires defect-free single crystals.

  • Vapor Diffusion Method: Dissolve 5-10 mg of the purified derivative in a minimum volume of a "good" solvent (e.g., dichloromethane). Place this in an inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing a "poor" solvent (e.g., hexane or methanol). Seal the outer vial tightly. Allow vapor diffusion to occur undisturbed at 25 °C for 3–7 days.

  • Data Collection: Select a suitable single crystal under a polarized microscope. Mount it on a diffractometer equipped with a hybrid photon-counting detector using

    
     radiation (
    
    
    
    Å) at 100–300 K[3].
  • Refinement: Reduce the data and apply a multi-scan absorption correction. Solve the structure using direct methods and refine anisotropic displacement parameters for all non-hydrogen atoms to accurately determine the dihedral angles and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     distances.
    

Workflow S1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis) S2 Step 2: Purification (Column Chromatography) S1->S2 S3 Step 3: Crystal Growth (Vapor Diffusion Method) S2->S3 S4 Step 4: X-Ray Diffraction (Cu-Kα radiation) S3->S4 S5 Step 5: Structure Refinement (Anisotropic Displacement) S4->S5

Step-by-step experimental workflow for synthesizing and crystallizing derivatives.

Conclusion & Selection Guide

When designing novel organic semiconductors, the choice between an ethynyl-linked building block and a direct aryl-linked block is a choice between structural precision and synthetic simplicity.

Choose 1-(5-Ethynylthiophen-2-yl)ethanone when:

  • Your application (e.g., OTFTs, non-fullerene acceptors) strictly requires a highly planar molecular backbone to maximize charge carrier mobility.

  • You need to induce a significant red-shift in the absorption spectrum without increasing the steric bulk of the molecule.

  • You require a bifunctional synthon: the ethynyl group for cross-coupling and the acetyl group for subsequent Knoevenagel condensations to form electron-deficient acceptor units.

Choose Standard Thiophene Alternatives when:

  • You are synthesizing amorphous materials where high crystallinity is detrimental (e.g., certain OLED transport layers).

  • The synthetic route cannot tolerate alkyne-sensitive conditions.

By leveraging the unique crystallographic properties of the ethynylene spacer, researchers can rationally design materials that overcome the inherent steric limitations of traditional polyarylenes.

References

1.[2] A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units - PMC. National Institutes of Health (NIH). URL: 2.[1] Ethynylene-Linked Donor-Acceptor Alternating Copolymers | Request PDF. ResearchGate. URL: 3.[4] Regioselective functionalisation of dibenzothiophenes through gold-catalysed intermolecular alkyne oxyarylation. Organic & Biomolecular Chemistry (RSC Publishing). URL: _ 4.[3] NHC-Based PCP and PC Manganese (I) Complexes for Catalysis. reposiTUm (TU Wien). URL:

Sources

Comparative

Purity Analysis of 1-(5-Ethynylthiophen-2-yl)ethanone: A Comparative Analytical Guide

Executive Summary 1-(5-Ethynylthiophen-2-yl)ethanone (CAS: N/A for specific isomer, generic structure class) represents a critical building block in the synthesis of optoelectronic materials and pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Ethynylthiophen-2-yl)ethanone (CAS: N/A for specific isomer, generic structure class) represents a critical building block in the synthesis of optoelectronic materials and pharmaceutical intermediates. Its dual functionality—a reactive terminal alkyne and an electron-withdrawing acetyl group—presents a unique analytical paradox.

While High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for bulk purity quantification due to its non-destructive nature, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying synthetic byproducts, particularly halothiophenes and homocoupling defects (Glaser products).

The Verdict: This guide recommends a hybrid approach . Use GC-MS for initial process optimization and impurity profiling (identifying what is there), and HPLC-UV for routine batch release (quantifying how much is there).

Compound Profile & Analytical Challenges

The molecule consists of a thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with an ethynyl group.

FeatureAnalytical Implication
Terminal Alkyne (-C≡CH) Thermal Instability: High injector temperatures (>250°C) can induce radical polymerization or "Glaser-type" homocoupling inside the GC liner, leading to false impurity peaks.
Acetyl Group (-COCH₃) Polarity: Increases interaction with stationary phases, requiring polar-deactivated liners to prevent tailing.
Thiophene Ring UV Absorption: Strong chromophore, making HPLC-UV highly sensitive (high extinction coefficient).
The "Thermal Hazard" in GC-MS

Unlike simple aromatics, ethynyl-thiophenes are prone to on-column degradation. A standard "generic" GC method (e.g., Inlet at 280°C) will likely show a ghost peak at approximately 2x the retention time of the main peak—this is often an artifact generated during analysis, not a real impurity.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the three primary analytical techniques for this compound.

FeatureGC-MS (Recommended for ID) HPLC-UV (Recommended for QC) 1H-NMR (Quick Check)
Primary Utility Impurity Identification (Structure Elucidation)Purity Quantification (Area %)Structural Confirmation & Residual Solvent
Sensitivity High (ppb range in SIM mode)Moderate to High (ppm range)Low (~0.1-1% LOD)
Thermal Stress High (Risk of alkyne polymerization)None (Ambient temperature)None
Impurity Scope Volatiles, Halides, DimersNon-volatiles, Salts, Polar degradantsMajor isomers, Solvents
Resolution (

)
Superior for structural isomersGood (requires method dev)Poor for trace impurities

Experimental Protocol: Optimized GC-MS Method

To successfully analyze 1-(5-Ethynylthiophen-2-yl)ethanone without inducing thermal degradation, you must lower the thermal budget of the sample introduction.

Instrument Configuration[1]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Why: The "Ultra Inert" (UI) phase is critical to prevent adsorption of the acetyl group.

Critical Parameters (The "Senior Scientist" Tweak)
  • Inlet Temperature: 200°C (Standard is often 250-280°C).

    • Reasoning: 200°C is sufficient to volatilize the compound (BP est. ~230°C, but flash vaporization occurs lower) while minimizing thermal homocoupling of the alkyne.

  • Injection Mode: Split (20:1 to 50:1).

    • Reasoning: High split flow sweeps the sample quickly out of the hot liner, reducing residence time and degradation risk.

  • Liner: Ultra Inert Split Liner with glass wool (deactivated).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 60°C (Hold 1 min) - Traps volatiles/solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

    • Total Run Time: ~16 minutes.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 35–400 amu.

  • Solvent Delay: 3.0 min.

Data Interpretation & Workflow

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing crude reaction mixtures containing this compound.

AnalyticalWorkflow Sample Crude Reaction Mixture Solubility Dissolve in DCM (GC) or ACN (HPLC) Sample->Solubility Decision Primary Goal? Solubility->Decision GCMS GC-MS Analysis (Inlet < 220°C) Decision->GCMS Unknown ID / Process Dev HPLC HPLC-UV Analysis (C18 / ACN:H2O) Decision->HPLC Final Purity / QC GC_Result Identify Impurities: 1. Des-acetyl precursors 2. Bromo-thiophenes 3. Homocoupling Dimers GCMS->GC_Result HPLC_Result Quantify Purity: Area % Calculation HPLC->HPLC_Result Optimization Optimize Synthesis GC_Result->Optimization Feedback Loop

Caption: Analytical workflow for separating identification tasks (GC-MS) from quantification tasks (HPLC).

Mass Spectrum Fragmentation Pattern

Understanding the fragmentation is key to confirming the structure.[1]

  • Molecular Ion (M+): m/z ~150 (Assuming MW 150.19).

  • Base Peak: Likely [M-CH₃]⁺ (m/z 135) . The loss of the methyl group from the acetyl moiety is the dominant pathway for acetyl-thiophenes [1].

  • Secondary Fragment: [M-COCH₃]⁺ (m/z 107) . Loss of the entire acetyl group leaving the ethynyl-thiophene cation.

  • Diagnostic Impurity Ions:

    • Precursor (2-acetyl-5-bromothiophene): Look for isotopic doublet at m/z 204/206 (1:1 ratio).

    • Glaser Dimer: m/z ~298.

Fragmentation M_Ion Molecular Ion (M+) m/z 150 Frag1 [M - CH3]+ m/z 135 (Base Peak) M_Ion->Frag1 - Methyl Radical (15) Frag2 [M - COCH3]+ m/z 107 (Thienyl Cation) M_Ion->Frag2 - Acetyl Radical (43) Frag3 Ring Opening/Degradation m/z < 80 Frag2->Frag3 High Energy

Caption: Predicted EI-MS fragmentation pathway for 1-(5-Ethynylthiophen-2-yl)ethanone.

Validation Criteria (Self-Validating Protocol)

To ensure your GC-MS method is trustworthy, perform this specific system suitability test:

  • Linearity Check: Inject 5 levels (e.g., 10 ppm to 500 ppm). The

    
     should be > 0.99.
    
    • Failure Mode: If the response curves downward at high concentrations, your inlet is too hot, causing polymerization before the column.

  • Carryover Test: Inject a blank solvent immediately after the highest standard.

    • Requirement: No peak > 0.1% at the retention time of the main compound.

  • Resolution Check: If synthesizing via Sonogashira, spike the sample with the bromo-precursor.

    • Requirement: Baseline separation (

      
      ) between the bromo-starting material and the ethynyl product.
      

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Ethynylthiophen-2-yl)ethanone

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(5-ethynylthiophen-2-yl)ethanone, a molecule of interes...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(5-ethynylthiophen-2-yl)ethanone, a molecule of interest due to its thiophene core—a prominent scaffold in many biologically active compounds—requires meticulous handling protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Deconstructing the Molecule

Understanding the appropriate Personal Protective Equipment (PPE) begins with a thorough hazard analysis of the molecule's structure. While a comprehensive toxicological profile for this specific compound is not widely documented, we can infer its potential hazards by examining its constituent functional groups: the thiophene ring, the ketone group, and the ethynyl group.

  • Thiophene Moiety : Thiophene and its derivatives can be absorbed through the skin and may cause irritation.[2] Safe work practices dictate minimizing all personal contact, including inhalation and skin exposure.[2][3]

  • Ketone Functionality : The ketone group, similar to that in acetone, suggests the compound may act as an irritant.[4][5] Prolonged or repeated exposure to related ketones can lead to skin dermatitis and irritation of the eyes and respiratory system.[4]

  • Ethynyl Group : While the terminal alkyne is a key functional group for synthesis, it does not inherently pose a hazard in this context but contributes to the molecule's overall reactivity.

Based on analogous compounds such as 1-(5-phenylthiophen-2-yl)ethanone, we can anticipate the following hazards, which are codified by standard GHS Hazard Statements:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

These potential hazards form the basis for the stringent PPE and handling protocols that follow.

The Core Ensemble: Required Personal Protective Equipment

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for various laboratory operations involving 1-(5-ethynylthiophen-2-yl)ethanone.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Safety glasses with side shields and face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Fully-buttoned laboratory coatNIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure
Preparing Solutions Chemical splash goggles and face shieldNitrile or Butyl rubber gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Running Reactions/Transfers Chemical splash goggles and face shieldNitrile or Butyl rubber glovesChemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant suit or apron over a laboratory coatNIOSH-approved respirator with organic vapor cartridges
Eye and Face Protection

Given the risk of serious eye irritation (H319), robust eye protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice : For any task involving liquids or the potential for splashes, chemical splash goggles are mandatory.[6] When handling larger quantities or weighing the solid outside of a containment hood, a full face shield should be worn over safety glasses or goggles to protect against particle inhalation and facial exposure.[5][7]

Skin and Body Protection

The potential for skin irritation (H315) and the ability of thiophene compounds to be absorbed dermally necessitate careful selection of gloves and lab attire.[2]

  • Gloves : Not all gloves are created equal. For ketones and aromatic compounds, butyl rubber gloves often provide superior protection.[6][7] Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility data. Always double-glove to provide a buffer in case of a breach in the outer glove. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Laboratory Coat : A clean, fully-buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Apron : A chemical-resistant apron should be worn over the lab coat during solution preparation and transfers to provide an additional barrier against spills.[5]

Respiratory Protection

Because this compound may cause respiratory irritation (H335), all handling of the solid material should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[9][10] If such engineering controls are not available, a NIOSH-approved respirator is required.

Operational Plans: From Preparation to Disposal

The following diagram and protocols outline a self-validating workflow for safely handling 1-(5-ethynylthiophen-2-yl)ethanone.

cluster_prep 1. Pre-Operation cluster_handling 2. Active Handling cluster_post 3. Post-Operation A Review SDS & Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D Begin Work E Handle Solid Compound (Weighing, etc.) D->E F Handle Solutions (Transfers, Reactions) D->F G Segregate Waste E->G End Work F->G End Work H Decontaminate Workspace G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling 1-(5-Ethynylthiophen-2-yl)ethanone.

Protocol 1: Handling the Solid Compound (e.g., Weighing)
  • Preparation : Confirm the chemical fume hood or ventilated enclosure is operational. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.

  • Don PPE : Put on a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile or butyl rubber gloves.

  • Handling : Carefully open the primary container inside the hood. Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating dust.[10] Keep the container closed when not in use.[2]

  • Cleanup : Once the desired amount is weighed, securely close the primary container. Wipe down the spatula and any affected surfaces within the hood with an appropriate solvent-soaked cloth.

  • Disposal : Dispose of the weigh paper and cleaning cloth in a designated solid hazardous waste container.

Protocol 2: Emergency Procedures for Spills and Exposure

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately.[11] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][9] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

  • Minor Spill (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Major Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without proper training and equipment.[3]

Disposal Plan

Proper segregation and disposal of waste are the final steps in safe chemical handling.

  • Contaminated PPE : All disposable PPE (gloves, bench paper, etc.) that has come into contact with 1-(5-ethynylthiophen-2-yl)ethanone must be disposed of in a designated hazardous waste container. Do not discard in regular trash.

  • Chemical Waste : Unused solid material and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[12] Do not pour chemical waste down the drain.[11]

By adhering to these rigorous protocols, you build a deep, intrinsic culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.

References

  • Acetone Safety Precautions. (2022, January 18). Creative Safety Supply. [Link]

  • Acetone Hazards and Safety Detail Guide. (2024, August 28). CloudSDS. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention. [Link]

  • Safety Data Sheet - 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. (2024, March 19). Angene Chemical. [Link]

  • Hazardous Substance Fact Sheet: Thiophene. (2010, January). New Jersey Department of Health. [Link]

  • Safely Handle and Store Acetone: Expert Tips. (2024, March 28). Purosolv. [Link]

  • SAFETY DATA SHEET. Kanto Chemical Co., Inc.[Link]

  • Safety data sheet - 4'-Isobutylacetophenone. (2020, February 28). Pharmacopoeia. [Link]

  • Working With Acetone. (2022, May 30). Three Sixty Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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